N-(3-Indolylacetyl)-L-valine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1/i3D,4D,5D,6D |
InChI Key |
AZEGJHGXTSUPPG-QWIDJYSHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Indolylacetyl)-L-valine-d4: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Indolylacetyl)-L-valine-d4, a deuterated derivative of the naturally occurring auxin conjugate, N-(3-Indolylacetyl)-L-valine. This document details its chemical structure, physicochemical properties, and its role in plant biology. Additionally, it explores the broader therapeutic potential of indole (B1671886) derivatives as antiviral agents. Experimental protocols for synthesis and analysis are provided, alongside visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is the isotopically labeled form of N-(3-Indolylacetyl)-L-valine, where four hydrogen atoms on the indole ring have been replaced by deuterium (B1214612). This labeling is invaluable for metabolic studies, allowing researchers to trace the fate of the molecule in biological systems using techniques such as mass spectrometry.
Table 1: Chemical and Physical Properties of N-(3-Indolylacetyl)-L-valine and its Deuterated Analog
| Property | N-(3-Indolylacetyl)-L-valine | This compound |
| CAS Number | 57105-42-7[1][2][3][4][5][6][7] | Not available |
| Molecular Formula | C₁₅H₁₈N₂O₃[1][4][5][6][7] | C₁₅H₁₄D₄N₂O₃ |
| Molecular Weight | 274.32 g/mol [1][4][6] | Approx. 278.34 g/mol |
| Melting Point | 196-199 °C[3][4] | Not available |
| Appearance | Solid | Solid |
| Storage Temperature | 2-8°C[8] | 2-8°C |
Chemical Structure:
The precise location of the four deuterium atoms on the indole ring can be inferred from general deuteration methods for indole compounds, which typically involve the exchange of hydrogens at positions 2, 4, 5, 6, and 7.[9][10][11] Based on commercially available deuterated indole-3-acetic acid (IAA-d5), the deuterium atoms in this compound are most likely located at positions 2, 4, 5, and 6 of the indole ring.
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-Indolylacetyl)-L-valine
| ¹H NMR | ¹³C NMR |
| Atom | Chemical Shift (ppm) |
| H-2 (Indole) | ~7.2 |
| H-4 (Indole) | ~7.6 |
| H-5 (Indole) | ~7.1 |
| H-6 (Indole) | ~7.1 |
| H-7 (Indole) | ~7.4 |
| CH₂ (Acetyl) | ~3.7 |
| α-H (Valine) | ~4.5 |
| β-H (Valine) | ~2.2 |
| γ-CH₃ (Valine) | ~0.9 (d) |
| NH (Amide) | ~8.2 |
| NH (Indole) | ~10.9 |
| COOH | ~12.5 |
Note: Predicted values are based on data for similar compounds and may vary depending on the solvent and other experimental conditions.
Table 3: Expected Mass Spectrometry Fragmentation for N-(3-Indolylacetyl)-L-valine
| Fragment | m/z (Expected) |
| [M+H]⁺ | 275.13 |
| [M+Na]⁺ | 297.11 |
| Loss of H₂O | 257.12 |
| Loss of COOH | 230.14 |
| Indole-3-acetyl cation | 158.06 |
| Valine fragment | 118.09 |
Experimental Protocols
General Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the deuteration of indoles and the coupling of carboxylic acids with amino acids.
Step 1: Deuteration of Indole-3-acetic acid (IAA)
A general method for the deuteration of 3-substituted indoles involves an acid-catalyzed hydrogen-deuterium exchange.[9][10][11]
-
Materials: Indole-3-acetic acid, Deuterated sulfuric acid (D₂SO₄), Deuterated methanol (B129727) (CD₃OD).
-
Procedure:
-
Dissolve Indole-3-acetic acid in deuterated methanol containing a catalytic amount of deuterated sulfuric acid.
-
Heat the mixture in a sealed tube. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the indole ring protons.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the deuterated IAA with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain Indole-3-acetic acid-d4.
-
Step 2: Coupling of Indole-3-acetic acid-d4 with L-valine
Standard peptide coupling methods can be employed for this step.
-
Materials: Indole-3-acetic acid-d4, L-valine methyl ester hydrochloride, a coupling agent (e.g., DCC/HOBt or HATU), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve Indole-3-acetic acid-d4 in the chosen solvent.
-
Add the coupling agent and HOBt (if using DCC).
-
In a separate flask, dissolve L-valine methyl ester hydrochloride and DIPEA in the solvent.
-
Add the L-valine solution to the activated IAA-d4 solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to remove byproducts.
-
Purify the resulting this compound methyl ester by column chromatography.
-
Hydrolyze the methyl ester using a mild base (e.g., LiOH in a THF/water mixture) to yield the final product, this compound.
-
Purify the final product by recrystallization or chromatography.
-
Caption: General synthesis workflow for this compound.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions of the indole ring and the altered splitting patterns in the ¹³C NMR spectrum will confirm successful deuteration.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the incorporation of four deuterium atoms. Analyze the fragmentation pattern to further verify the structure.
-
Biological Context and Signaling Pathways
Role in Auxin Homeostasis
N-(3-Indolylacetyl)-L-valine is an auxin-amino acid conjugate. In plants, the concentration of the active auxin, indole-3-acetic acid (IAA), is tightly regulated through a balance of biosynthesis, transport, and inactivation. One of the key inactivation pathways is the conjugation of IAA to amino acids, catalyzed by the GH3 family of enzymes.[12][13] These conjugates are generally considered to be inactive forms of auxin. Some IAA-amino acid conjugates can be hydrolyzed back to free IAA, thus serving as a reversible storage form, while others are targeted for degradation.[13] This process of conjugation and de-conjugation is crucial for maintaining auxin homeostasis, which is essential for proper plant growth and development.[12][13]
Caption: The central role of IAA-amino acid conjugates in auxin homeostasis.
Potential as Antiviral Agents
The indole scaffold is a "privileged structure" in medicinal chemistry and is found in numerous compounds with diverse biological activities, including antiviral properties.[11][12] Indole derivatives have been shown to inhibit the replication of a wide range of viruses, including HIV, HCV, Dengue, and Zika viruses.[10][11][12][14]
The mechanisms of antiviral action for indole derivatives are varied and can include:
-
Inhibition of viral entry: Preventing the virus from entering host cells.
-
Inhibition of viral replication: Interfering with the enzymes responsible for replicating the viral genome, such as polymerases and proteases.
-
Interference with viral assembly: Preventing the formation of new virus particles.
-
Modulation of host immune responses: Inducing the production of antiviral cytokines.[14]
While the specific antiviral activity of N-(3-Indolylacetyl)-L-valine has not been extensively studied, its indole core suggests potential for further investigation in this area.
Caption: A generalized workflow for the discovery of indole-based antiviral drugs.
Conclusion
This compound is a valuable research tool for studying auxin metabolism and homeostasis in plants. Its deuterated nature allows for precise tracking in complex biological matrices. The foundational indole structure also suggests a potential, yet unexplored, avenue for antiviral drug discovery. The information and protocols provided in this guide serve as a comprehensive resource for researchers working with this compound and other related indole derivatives, facilitating further exploration of their chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. N-(3-Indolylacetyl)-L-valine | CAS#:57105-42-7 | Chemsrc [chemsrc.com]
- 4. N-(3-Indolylacetyl)-L-valine | 57105-42-7 [chemicalbook.com]
- 5. CAS 57105-42-7: N-(3-indolylacetyl)-L-valine | CymitQuimica [cymitquimica.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. anpharma.net [anpharma.net]
- 8. Indole-3-acetyl-L-valine | 57105-42-7 | FI30451 [biosynth.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
N-(3-Indolylacetyl)-L-valine-d4 certificate of analysis
An In-depth Technical Guide to N-(3-Indolylacetyl)-L-valine-d4
For researchers, scientists, and drug development professionals, understanding the analytical profile and metabolic context of isotopically labeled compounds is paramount for rigorous study design and data interpretation. This technical guide provides a comprehensive overview of this compound, a deuterated analog of the naturally occurring auxin conjugate.
Certificate of Analysis Summary
This section summarizes the typical analytical data for this compound. These values are representative and may vary between batches.
| Test | Specification | Description |
| Appearance | White to off-white solid | Visual inspection of the physical state. |
| Molecular Formula | C₁₅H₁₄D₄N₂O₃ | The elemental composition of the molecule. |
| Molecular Weight | 278.34 g/mol | The mass of one mole of the substance. |
| Purity (HPLC) | ≥98% | Determined by High-Performance Liquid Chromatography. |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure. |
| Mass Spectrum | Conforms to structure | Mass spectrometry to confirm the molecular weight and isotopic enrichment. |
| Storage | 2-8°C, Protect from light | Recommended conditions to ensure stability.[1] |
Analytical and Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are typical protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the sample is prepared in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total peak area of all components to calculate the purity.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight and isotopic labeling of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated mass of the deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Solvent: Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. The absence of signals at specific positions in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, confirms the location of the deuterium atoms.
-
Metabolic and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, rendered using Graphviz, illustrate the metabolic context of the L-valine moiety and a typical analytical workflow.
N-(3-Indolylacetyl)-L-valine is a conjugate of indole-3-acetic acid (a plant auxin) and the essential branched-chain amino acid L-valine[2]. The metabolic fate of L-valine is of significant interest in various biological systems.
This technical guide serves as a foundational resource for the analytical and metabolic understanding of this compound. For specific applications, it is always recommended to consult the batch-specific Certificate of Analysis provided by the supplier.
References
A Technical Guide to the Physicochemical Properties of Deuterated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium (B1214612), has emerged as a powerful strategy in drug discovery to enhance the pharmacokinetic and metabolic profiles of bioactive molecules. The indole (B1671886) scaffold, a ubiquitous feature in numerous pharmaceuticals and natural products, is a prime target for such modifications. This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated indole compounds. It summarizes key quantitative data, details experimental methodologies for their analysis, and illustrates the underlying principles and workflows through diagrams. The focus is on providing a practical resource for researchers engaged in the design, synthesis, and evaluation of deuterated indole-containing drug candidates.
Introduction: The Deuterium Advantage in Indole-Based Drug Discovery
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[1] This seemingly subtle change can have profound effects on a drug's metabolic stability, often leading to a longer half-life, reduced formation of toxic metabolites, and an improved overall therapeutic profile.[2][3] The indole nucleus, with its multiple C-H bonds susceptible to metabolic oxidation, is an ideal candidate for strategic deuteration.[4]
Core Physicochemical Properties: A Quantitative Comparison
While extensive research has been conducted on the synthesis and qualitative benefits of deuterating indole compounds, direct comparative quantitative data for many physicochemical properties remains sparse in publicly available literature. The following sections summarize the available data and the generally accepted effects of deuteration.
Acid-Base Properties (pKa)
Deuteration can subtly influence the acidity or basicity of a molecule. For amines, deuteration at the β-position has been shown to slightly increase basicity (increase in pKa).[5] Conversely, for carboxylic acids, deuteration generally leads to a slight decrease in acidity (increase in pKa).[6]
Table 1: pKa Values of Indole-Containing Compounds
| Compound | Functional Group | pKa (Non-deuterated) | pKa (Deuterated) | Solvent |
| Tryptophan | Carboxylic Acid | 2.38[7] | Data not available | Water |
| Tryptophan | Amino Group | 9.39[7] | Data not available | Water |
| Indole | N-H | ~17[8] | Data not available | Not specified |
| Aromatic Amines (General) | Amino Group | - | Slight increase[5] | - |
| Carboxylic Acids (General) | Carboxyl Group | - | Slight increase[6] | - |
Lipophilicity (LogP/LogD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by deuteration, although the effects are generally small. Some studies suggest that deuterated compounds may exhibit slightly reduced hydrophobicity compared to their non-deuterated counterparts.
Table 2: Lipophilicity Data
| Compound | LogP (Non-deuterated) | LogP (Deuterated) | Comments |
| Indole Derivatives | Compound-specific | Data not available | General trend suggests a possible slight decrease in lipophilicity upon deuteration. |
Note: Direct comparative LogP values for specific deuterated indole compounds were not found in the surveyed literature.
Solubility
The effect of deuteration on solubility is complex and depends on the specific compound and solvent system. Differences in hydrogen bonding and molecular packing can lead to slight variations.
Table 3: Solubility of Tryptophan and its Deuterated Analogs
| Compound | Solvent | Solubility | Temperature |
| L-Tryptophan | Water | 11.4 g/L[7] | 25 °C |
| L-Tryptophan-d8 | Water | 10 mg/mL (with sonication and heating to 60°C)[9] | Not specified |
| L-Tryptophan-d5 | DMSO | ≥ 33.33 mg/mL[10] | Not specified |
Metabolic Stability
The most significant and well-documented impact of deuteration on indole compounds is the enhancement of metabolic stability. By replacing hydrogen with deuterium at known sites of metabolic attack, the rate of enzymatic degradation, often mediated by cytochrome P450 enzymes, can be substantially reduced.[1]
Table 4: Comparative In Vitro Metabolic Stability of Deuterated Indole Analogs
| Compound | Deuterated Analog | System | Half-life (t½) Increase | Reference |
| Indiplon | N-CD₃-Indiplon | Human Liver Microsomes | 20% | [1] |
| Indiplon | N-CD₃-Indiplon | Rat Liver Microsomes | 30% | [1] |
Key Experimental Protocols
Synthesis of Deuterated Indole Compounds
A common method for introducing deuterium into the indole ring is through acid-catalyzed hydrogen-deuterium (H-D) exchange.
Protocol: Acid-Catalyzed Deuteration of 3-Substituted Indoles [4][11][12][13]
-
Preparation: Dissolve the 3-substituted indole in a deuterated solvent mixture, such as 20 wt % D₂SO₄ in CD₃OD.
-
Reaction: Heat the solution in a sealed tube at a temperature ranging from 60-90 °C. The reaction progress can be monitored by ¹H NMR spectroscopy.
-
Work-up: After completion, cool the reaction mixture and slowly add it to a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the position and extent of deuteration.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve the deuterated indole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: In the ¹H NMR spectrum, the disappearance or reduction in the integral of a signal indicates deuterium incorporation at that position. In the ¹³C NMR spectrum, the carbon signal at the site of deuteration will typically appear as a multiplet due to C-D coupling.
3.2.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Interpretation: The molecular ion peak will be shifted by the number of incorporated deuterium atoms (approximately 1.006 Da per deuterium). The isotopic distribution pattern can be used to confirm the number of deuterium atoms.
In Vitro Metabolic Stability Assay
This assay is crucial for evaluating the impact of deuteration on a compound's susceptibility to metabolism.
Protocol: Liver Microsomal Stability Assay [8][14][15]
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate (B84403) buffer solution (pH 7.4), and the deuterated or non-deuterated indole compound.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing Key Concepts and Workflows
The Deuterium Kinetic Isotope Effect (KIE)
The fundamental principle behind the enhanced metabolic stability of deuterated compounds is the Kinetic Isotope Effect. The stronger C-D bond requires more energy to break, thus slowing down metabolic reactions that involve C-H bond cleavage as the rate-determining step.
Metabolic Pathways of Indole Compounds
The indole ring is susceptible to oxidation at several positions, primarily mediated by Cytochrome P450 enzymes. Deuteration at these "hot spots" can block or slow down these metabolic pathways.
Experimental Workflow for In Vitro Metabolic Stability
The following diagram outlines the key steps in determining the in vitro half-life of a deuterated indole compound using liver microsomes.
Conclusion
The strategic deuteration of indole compounds represents a valuable and validated approach in modern drug discovery. By leveraging the kinetic isotope effect, medicinal chemists can significantly improve the metabolic stability of indole-based drug candidates, leading to enhanced pharmacokinetic profiles. While comprehensive quantitative data on the effects of deuteration on pKa, lipophilicity, and solubility of specific indole derivatives is an area requiring further public-domain research, the profound impact on metabolic stability is well-established. The experimental protocols and conceptual frameworks presented in this guide offer a foundational resource for scientists working to unlock the full therapeutic potential of deuterated indole compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of N-(3-Indolylacetyl)-L-valine-d4 in Plant Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic fate of the deuterated auxin conjugate, N-(3-Indolylacetyl)-L-valine-d4 (IA-Val-d4), within plant systems. Due to the absence of direct studies on this specific deuterated conjugate, this guide synthesizes established principles of auxin metabolism, stable isotope labeling studies, and analytical methodologies to present a scientifically grounded framework for its analysis.
Introduction to Auxin Conjugate Metabolism
Indole-3-acetic acid (IAA), the primary native auxin in plants, governs numerous aspects of growth and development. To maintain auxin homeostasis, plants reversibly conjugate IAA to amino acids and sugars, effectively creating storage forms of the hormone. These conjugates can be hydrolyzed by amidohydrolases to release free, active IAA. The use of stable isotope-labeled conjugates, such as IA-Val-d4, allows for precise tracing of their uptake, transport, and metabolic conversion within plant tissues, distinguishing them from the endogenous pool of IAA.
The metabolic fate of exogenously applied IA-Val-d4 is primarily expected to involve its hydrolysis into deuterated indole-3-acetic acid (IAA-d4) and L-valine. This process releases the active hormone, which can then enter the canonical auxin signaling pathway to elicit a physiological response.
Predicted Metabolic Pathway of this compound
The central metabolic event for IA-Val-d4 in plant extracts is the enzymatic cleavage of the amide bond linking IAA-d4 to L-valine. This hydrolysis is catalyzed by auxin-amino acid conjugate hydrolases.
Experimental Protocols
A feeding study using IA-Val-d4 followed by mass spectrometry-based analysis is the standard approach to elucidate its metabolic fate.
General Experimental Workflow
The following workflow outlines the key steps for tracing the metabolism of IA-Val-d4 in plant extracts.
Detailed Methodology: Quantification by LC-MS/MS
This protocol is adapted from established methods for auxin analysis.[1][2]
1. Plant Material and Treatment:
-
Grow plant material (e.g., Arabidopsis thaliana seedlings) under controlled conditions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Apply the IA-Val-d4 solution to the plant material at a final concentration typically in the low micromolar range. A time-course experiment is recommended (e.g., 0, 1, 4, and 24 hours).
2. Sample Extraction:
-
Harvest, weigh, and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.[3]
-
Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing an antioxidant like diethyldithiocarbamic acid).[4]
-
Add an internal standard, such as 13C6-IAA, to each sample for accurate quantification of the formed IAA-d4.[3]
3. Solid Phase Extraction (SPE) for Purification:
-
Centrifuge the homogenate and collect the supernatant.
-
Purify the auxin-containing fraction using a C18 or similar SPE cartridge.
-
Elute the auxins with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and product ions for IA-Val-d4, IAA-d4, and the internal standard.[5]
Data Presentation
Quantitative data from the LC-MS/MS analysis should be summarized to show the conversion of IA-Val-d4 into IAA-d4 over time.
Table 1: Hypothetical Quantitative Analysis of IA-Val-d4 Metabolism in Plant Tissue
| Time Point (Hours) | IA-Val-d4 (pmol/g FW) | IAA-d4 (pmol/g FW) |
| 0 | 100.0 ± 8.5 | < 0.1 |
| 1 | 75.2 ± 6.1 | 22.5 ± 2.3 |
| 4 | 28.9 ± 3.4 | 65.8 ± 5.9 |
| 24 | 5.1 ± 1.2 | 88.3 ± 7.6 |
| Values are presented as mean ± standard deviation (n=3). FW = Fresh Weight. |
Integration with Auxin Signaling
Upon its release through hydrolysis, the newly formed IAA-d4 enters the established auxin signaling pathway. This pathway is initiated by the binding of auxin to its co-receptors, TIR1/AFB and Aux/IAA proteins, leading to the degradation of the Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes.[6]
Conclusion
The metabolic fate of this compound in plant extracts is predicted to be a straightforward hydrolysis to yield deuterated IAA and valine. This process can be meticulously traced and quantified using established stable isotope feeding studies coupled with LC-MS/MS analysis. The released IAA-d4 is then available to engage the canonical auxin signaling pathway, making IA-Val-d4 a valuable tool for studying auxin homeostasis, transport, and action in a controlled and quantifiable manner. This guide provides the foundational knowledge and experimental framework for researchers to investigate the precise dynamics of this and other auxin conjugates in various plant systems.
References
- 1. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [3H]Indole-3-acetyl-myo-inositol hydrolysis by extracts of Zea mays L. vegetative tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Indolylacetyl)-L-valine-d4 supplier and pricing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(3-Indolylacetyl)-L-valine-d4, a deuterated stable isotope-labeled compound. The information herein is intended for research and development purposes.
Supplier and Pricing Information
This compound is a specialized chemical, and its availability is limited. The following table summarizes the supplier and pricing information identified for this compound.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress (MCE) | HY-W010411S | >99% | 1 mg | $420 |
| 5 mg | $1175 | |||
| 10 mg | $1680 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the supplier directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₄D₄N₂O₃ |
| Molecular Weight | 278.34 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C |
| Solubility | Soluble in DMSO and Methanol |
Applications in Research
This compound serves as a valuable internal standard in quantitative analysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart, N-(3-Indolylacetyl)-L-valine, in complex biological matrices.
The non-deuterated form, N-(3-Indolylacetyl)-L-valine, is a conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-valine.[1][2] These conjugates are involved in the homeostatic regulation of auxin levels in plants.[1][2] In microbiology, IAA and its derivatives can act as signaling molecules in interactions between plants and microorganisms.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, it is primarily used as an internal standard in analytical methods. Below is a generalized protocol for the quantification of endogenous N-(3-Indolylacetyl)-L-valine in plant tissue using LC-MS, incorporating the deuterated standard.
Objective: To quantify the concentration of N-(3-Indolylacetyl)-L-valine in plant tissue.
Materials:
-
Plant tissue sample
-
This compound (as internal standard)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of the plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add a known amount of this compound internal standard to the homogenized tissue.
-
Extract the analytes by adding the extraction solvent, vortexing, and incubating at 4°C.
-
Centrifuge the sample to pellet the solid debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the parent and fragment ions for both N-(3-Indolylacetyl)-L-valine and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.
-
Quantify the concentration of N-(3-Indolylacetyl)-L-valine in the original sample by comparing the peak area ratio to a standard curve generated with known concentrations of the non-deuterated compound.
-
Signaling and Metabolic Pathways
N-(3-Indolylacetyl)-L-valine is part of the broader auxin metabolism and signaling pathways in plants. The core molecule, indole-3-acetic acid (IAA), is a key phytohormone regulating plant growth and development. Its conjugation with amino acids like L-valine is a mechanism to control its active levels.
The catabolism of L-valine itself is a fundamental metabolic process. It begins with a transamination step to form α-ketoisovalerate. This is followed by oxidative decarboxylation, leading to the formation of isobutyryl-CoA. Subsequent reactions convert isobutyryl-CoA into propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.
References
An In-depth Technical Guide to Indole-3-Acetic Acid (IAA) Metabolism in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a pivotal signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise spatial and temporal control of IAA concentration, achieved through a complex interplay of biosynthesis, transport, conjugation, and catabolism, is critical for normal plant growth and responses to environmental cues. Understanding the intricacies of IAA metabolism is therefore fundamental for both basic plant science and for the development of novel strategies in agriculture and pharmacology. This guide provides a comprehensive technical overview of the core aspects of IAA metabolism, focusing on the key pathways, enzymes, and regulatory mechanisms. It includes quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling networks to serve as a valuable resource for researchers in the field.
I. IAA Biosynthesis
Plants synthesize IAA through both tryptophan (Trp)-dependent and Trp-independent pathways. While the existence of the Trp-independent pathway is supported by studies on Trp auxotrophs, the Trp-dependent pathways are more thoroughly characterized at the molecular level.[1][2][3]
A. Tryptophan-Dependent IAA Biosynthesis
There are four proposed Trp-dependent IAA biosynthesis pathways, named after their key intermediates: the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway.[4][5] The IPyA pathway is now considered the main and most conserved route for IAA biosynthesis in plants.[6][7]
1. The Indole-3-Pyruvic Acid (IPyA) Pathway: This is a two-step pathway that is central to auxin production in Arabidopsis and other plant species.[8]
-
Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPyA): The conversion of L-tryptophan to IPyA is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, particularly TAA1 and its homologs, the Tryptophan Aminotransferase Related (TAR) proteins.[6][9] These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor.[9]
-
Step 2: Indole-3-Pyruvic Acid (IPyA) to Indole-3-Acetic Acid (IAA): The final step is the conversion of IPyA to IAA, a reaction catalyzed by the YUCCA (YUC) family of flavin monooxygenase-like enzymes.[4][8] This is considered a rate-limiting step in IAA biosynthesis.[10]
2. Other Tryptophan-Dependent Pathways:
-
Tryptamine (TAM) Pathway: In this pathway, Trp is first decarboxylated to tryptamine by a tryptophan decarboxylase (TDC). Tryptamine is then oxidized to indole-3-acetaldehyde (IAAld) by an amine oxidase, which is subsequently converted to IAA by an aldehyde oxidase.[11]
-
Indole-3-Acetamide (IAM) Pathway: This pathway involves the conversion of Trp to indole-3-acetamide (IAM) by a tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA by an amidase. While prominent in bacteria, evidence for a complete IAM pathway in plants is still being gathered.[12][13]
-
Indole-3-Acetaldoxime (IAOx) Pathway: Primarily found in the Brassicaceae family, this pathway involves the conversion of Trp to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases (CYP79B2 and CYP79B3).[6][14] IAOx can then be converted to IAA through several intermediates, including indole-3-acetonitrile (B3204565) (IAN).[14]
B. Tryptophan-Independent IAA Biosynthesis
Evidence for a Trp-independent pathway comes from experiments with Arabidopsis and maize mutants that are deficient in Trp synthesis but still produce IAA.[1][3] Isotope labeling studies have shown that precursors of Trp, such as anthranilate or indole (B1671886), can be converted to IAA without being incorporated into Trp first.[2][3] It has been proposed that indole-3-glycerol phosphate (B84403) or indole can be shunted from the Trp biosynthesis pathway to produce IAA.[15] Recently, a cytosolic indole synthase (INS) has been identified as a key enzyme that may initiate this pathway by producing indole from indole-3-glycerol phosphate.[1]
II. IAA Catabolism and Conjugation
The cellular concentration of active IAA is tightly controlled not only by its synthesis but also by its inactivation through catabolism and conjugation. These processes are crucial for maintaining auxin homeostasis.[15][16]
A. IAA Catabolism: Oxidation
The primary route of irreversible IAA degradation is through oxidation.[17]
-
Oxidation to 2-oxoindole-3-acetic acid (oxIAA): The main catabolic pathway involves the oxidation of the indole ring of IAA to form 2-oxoindole-3-acetic acid (oxIAA). This reaction is catalyzed by the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes.[17] oxIAA is biologically inactive and can be further conjugated to a hexose (B10828440) moiety to form oxIAA-glucoside (oxIAA-Glc).[18]
B. IAA Conjugation
IAA can be reversibly or irreversibly inactivated by conjugation to sugars, amino acids, and peptides.[18][19] These conjugates serve as storage forms, are involved in transport, and can be precursors for catabolic pathways.[19]
-
Amide-linked Conjugates: The GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases catalyzes the conjugation of IAA to amino acids.[16] In Arabidopsis, IAA is primarily conjugated to aspartate (IAA-Asp) and glutamate (B1630785) (IAA-Glu), which are considered precursors for further degradation.[20] Conjugates with other amino acids like alanine (B10760859) (IAA-Ala) and leucine (B10760876) (IAA-Leu) are also found and can be hydrolyzed back to free IAA by amidohydrolases.[18][21]
-
Ester-linked Conjugates: IAA can be conjugated to sugars, such as glucose, to form ester-linked conjugates like IAA-glucose (IAA-Glc). This reaction is catalyzed by UDP-glucosyl transferases.[20] These conjugates are thought to be readily hydrolyzable storage forms of IAA.[22]
III. Quantitative Data on IAA Metabolism
The tables below summarize key quantitative data related to IAA metabolism, including metabolite concentrations and enzyme kinetic parameters.
Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana
| Compound | Tissue | Concentration (ng/g FW) | Reference |
| Free IAA | 9-day-old seedlings | ~1-5 | [23] |
| Free IAA | Expanding Leaves | High | [1] |
| Free IAA | Roots | High | [1] |
| IAA-Asp | 9-day-old seedlings | 17.4 ± 4.6 | [23] |
| IAA-Glu | 9-day-old seedlings | 3.5 ± 1.6 | [23] |
| IAA-Glc | 12-day-old seedlings | 7 - 17 | [23] |
| oxIAA | Expanding Leaves | High | [1] |
| oxIAA | Roots | High | [1] |
| Total IAA Conjugates | 9-day-old seedlings | ~1200 | [23] |
Table 2: Kinetic Parameters of Key Enzymes in IAA Metabolism
| Enzyme | Species | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OsGH3-8 | Oryza sativa (Rice) | IAA | 23 ± 2 | 0.45 ± 0.01 | 1.96 x 104 | [12] |
| ATP | 130 ± 10 | 0.45 ± 0.01 | 3.46 x 103 | [12] | ||
| Aspartate | 260 ± 20 | 0.45 ± 0.01 | 1.73 x 103 | [12] | ||
| AtGH3.15 | Arabidopsis thaliana | Indole-3-butyric acid (IBA) | 11.5 ± 1.2 | 0.15 ± 0.003 | 1.3 x 104 | [24] |
| Glutamine | 180 ± 20 | 0.15 ± 0.003 | 8.3 x 102 | [24] | ||
| Porcine DAO | Sus scrofa (Pig) | Histamine | 150 | - | - | [25] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study IAA metabolism.
A. Quantification of IAA and its Metabolites by LC-MS/MS
Objective: To accurately quantify the levels of IAA and its various metabolites in plant tissues.
Protocol: (Adapted from Kowalczyk and Sandberg, 2001 and Liu et al., 2012)[1][3]
-
Sample Preparation:
-
Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., 1 mL of ice-cold 50 mM sodium phosphate buffer, pH 7.0, containing 1% (w/v) polyvinylpyrrolidone (B124986) and stable isotope-labeled internal standards for each analyte).
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction (SPE).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins and their metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% methanol).
-
Inject an aliquot (e.g., 10 µL) into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the compounds using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each compound and its corresponding internal standard.
-
B. In Vitro Enzyme Assay for Tryptophan Aminotransferase (TAA1)
Objective: To measure the enzymatic activity of TAA1 in converting tryptophan to IPyA.
Protocol: (Adapted from Tao et al., 2008 and He et al., 2022)[11]
-
Enzyme Preparation:
-
Express and purify recombinant TAA1 protein from E. coli.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM L-tryptophan
-
10 mM pyruvate
-
50 µM pyridoxal-5'-phosphate (PLP)
-
Purified TAA1 enzyme (e.g., 1 µg)
-
-
The total reaction volume is typically 100 µL.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the TAA1 enzyme.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 0.1 M HCl.
-
-
Product Detection:
C. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
Objective: To investigate potential interactions between proteins involved in IAA metabolism and signaling.
Protocol: (Adapted from Finley Lab Protocol)[16]
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., a transcription factor) into a yeast expression vector containing a DNA-binding domain (e.g., LexA or GAL4-BD).
-
Clone the coding sequence of the "prey" protein (e.g., an enzyme in the IAA pathway) into a yeast expression vector containing a transcriptional activation domain (e.g., B42 or GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., EGY48) with both the bait and prey plasmids.
-
Select for transformed yeast cells on appropriate synthetic defined (SD) dropout media (e.g., lacking tryptophan and histidine for the plasmids).
-
-
Interaction Assay:
-
Plate the transformed yeast cells on a selective medium that lacks leucine and contains a reporter gene (e.g., LEU2 and lacZ).
-
Growth on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the reporter genes.
-
Confirm the interaction by performing a β-galactosidase assay, where a blue color develops in the presence of X-gal if the lacZ reporter gene is activated.
-
V. Signaling Pathways and Regulatory Networks
The metabolism of IAA is tightly regulated at multiple levels, including transcriptional control of metabolic genes and feedback loops.
A. Transcriptional Regulation of IAA Biosynthesis
The expression of key IAA biosynthesis genes, particularly the YUCCA genes, is subject to negative feedback regulation by auxin itself. High levels of IAA lead to the downregulation of YUC gene expression, thus preventing the overaccumulation of auxin.[1][26] This feedback loop is mediated by the canonical auxin signaling pathway involving the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.[1][3]
B. Diagrams of Metabolic and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the core pathways of IAA metabolism and its regulatory network.
Caption: Tryptophan-dependent IAA biosynthesis pathways.
Caption: IAA catabolism and conjugation pathways.
Caption: Negative feedback regulation of YUCCA gene expression by auxin.
VI. Conclusion
The metabolism of indole-3-acetic acid is a highly complex and tightly regulated process that is fundamental to plant life. The elucidation of the key biosynthetic, catabolic, and conjugation pathways, along with the identification of the enzymes and genes involved, has provided a solid framework for understanding how plants control their development and respond to their environment. The quantitative data and experimental protocols presented in this guide offer a practical resource for researchers aiming to further unravel the intricacies of auxin metabolism. Future research, particularly focusing on the kinetic properties of key enzymes in various species and the detailed transcriptional networks governing IAA homeostasis, will undoubtedly provide deeper insights and open new avenues for the targeted manipulation of plant growth and development for agricultural and biotechnological applications.
References
- 1. Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants | MDPI [mdpi.com]
- 10. A role for flavin monooxygenase-like enzymes in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic basis for the conjugation of auxin by a GH3 family indole-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast 2-Hybrid: Discovering Protein-Protein Interactions from Yeast to West | The Molecular Ecologist [molecularecologist.com]
- 15. researchgate.net [researchgate.net]
- 16. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Cell kinetics of auxin transport and activity in Arabidopsis root growth and skewing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Identification, Expression and IAA-Amide Synthetase Activity Analysis of Gretchen Hagen 3 in Papaya Fruit (Carica papaya L.) during Postharvest Process [frontiersin.org]
- 24. Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to Stable Isotope Dilution Analysis for Hormones
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry, has emerged as the gold standard for the quantitative analysis of hormones in biological matrices.[1] Its superior specificity and accuracy address the limitations of traditional methods like immunoassays, which can be hampered by cross-reactivity and matrix effects.[1][2][3] This technical guide provides a comprehensive overview of the core principles of SIDA, detailed experimental protocols, and a summary of its performance in the analysis of key hormones.
Core Principles of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte (the hormone of interest) to a sample.[4][5] This "internal standard" is chemically identical to the endogenous hormone but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6]
The fundamental principle is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, purification, and derivatization.[7] Therefore, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[6][7] By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, an accurate and precise quantification of the analyte in the original sample can be achieved.[4] This method effectively corrects for sample loss and variations in instrument response.[6]
The core advantages of SIDA include:
-
High Accuracy and Precision: By correcting for procedural variations, SIDA significantly reduces measurement uncertainty.[4][6]
-
High Specificity: Mass spectrometry allows for the differentiation of the analyte from other structurally similar compounds, minimizing interferences.[1]
-
Correction for Matrix Effects: The internal standard helps to compensate for the suppression or enhancement of the analyte signal caused by other components in the sample matrix.[7]
Principle of Isotope Dilution
Experimental Workflow for Hormone Analysis by SIDA
The general workflow for the analysis of hormones using SIDA coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves several key steps, from sample preparation to data analysis.
Experimental Workflow of SIDA for Hormones
Detailed Experimental Protocols
The following sections provide a detailed methodology for the analysis of steroid hormones in human serum, synthesized from established protocols.[2][3][8]
-
Hormone standards (e.g., testosterone (B1683101), estradiol, cortisol)
-
Isotopically labeled internal standards (e.g., ¹³C₃-testosterone, d₄-estradiol, d₃-cortisol)
-
Solvents: Methanol (B129727), Dichloromethane, Methyl tert-butyl ether (MTBE) (HPLC or MS grade)
-
Reagent water
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Human serum (for calibration curve and quality controls)
-
Aliquoting: Aliquot 100-500 µL of serum sample, calibrator, or quality control into a clean tube or well of a 96-well plate.[2][3]
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution to each sample.
-
Equilibration: Vortex the samples and allow them to equilibrate for at least 1 hour to ensure complete mixing of the internal standard with the endogenous hormone.[9]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an organic solvent such as MTBE or a mixture of organic solvents to the sample.[1] Vortex vigorously and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the hormones to a new tube. This method is inexpensive and fast but can be labor-intensive.[1]
-
Solid Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the hormones with an appropriate organic solvent.[1] SPE is more amenable to automation.[1]
-
-
Evaporation: Evaporate the solvent from the extracted samples to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a mobile phase-compatible solvent (e.g., 40% methanol in water).[3]
For some hormones, particularly those with low ionization efficiency or to improve chromatographic separation, a derivatization step may be necessary.[1] This involves a chemical reaction to modify the hormone's structure. For example, estrogens can be derivatized to enhance their sensitivity in mass spectrometry.[1]
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC or UHPLC system. The hormones are separated on a C18 or similar reversed-phase column using a gradient of mobile phases (e.g., water and methanol with a small amount of formic acid or ammonium (B1175870) fluoride). The separation is crucial to resolve the hormone of interest from isomers and other interfering compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The hormones are ionized (e.g., by electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and the specific precursor-to-product ion transitions for both the native hormone and the isotopically labeled internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of the native hormone and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the native hormone to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Quantification: Determine the concentration of the hormone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data and Performance
The performance of SIDA for hormone analysis is characterized by its low limits of detection and quantification, as well as excellent precision and accuracy.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Hormones using SIDA-LC-MS/MS
| Hormone | Matrix | LOD | LOQ | sLOQ | Reference |
| Estrone (E1) | Human Serum | 0.1 pg | 0.3 pg | 1 pg/mL | [2][3] |
| Estradiol (E2) | Human Serum | 0.3 pg | 1 pg | 3 pg/mL | [2][3] |
| Testosterone (T) | Human Serum | 0.3 pg | 1 pg | 30 pg/mL | [2][3] |
| Cortisol | Plasma | 1.37 nmol/L | 2.73 nmol/L | - | [10] |
| Androstenedione (B190577) | Human Serum/Plasma | - | 0.05 ng/mL | - | [11] |
sLOQ: serum Limit of Quantitation
Table 2: Precision of SIDA for Hormone Analysis
| Hormone | Concentration Level | Intra-day CV (%) | Inter-day CV (%) | Reference |
| Testosterone | Low (0.969 ng/mL) | 6.3 | 9.7 | [12] |
| Intermediate (4.816 ng/mL) | 2.2 | 8.7 | [12] | |
| High (8.084 ng/mL) | 1.3 | 0.3 | [12] | |
| Cortisol | - | - | 5.5 | [13] |
| Cortisone | - | - | 8.6 | [13] |
| Androstenedione | Low (0.05 ng/mL) | - | 5.2 | [11] |
| Intermediate (1.5 ng/mL) | - | 3.5 | [11] | |
| High (5-12 ng/mL) | - | <2 | [11] |
CV: Coefficient of Variation
Conclusion
Stable Isotope Dilution Analysis coupled with mass spectrometry offers a robust, accurate, and specific method for the quantification of hormones in complex biological matrices. Its ability to correct for analytical variability makes it an indispensable tool in clinical research, endocrinology, and drug development. While the initial setup and cost may be higher than traditional immunoassays, the superior quality of the data generated justifies its use in applications where accuracy and reliability are paramount. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists looking to implement this powerful analytical technique.
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of serum cortisol using isotope dilution-liquid chromatography-mass spectrometry as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Application Notes and Protocols for Auxin Analysis Using N-(3-Indolylacetyl)-L-valine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, governs a multitude of developmental processes. Accurate quantification of IAA and its metabolites is crucial for understanding plant physiology and for the development of new plant growth regulators. N-(3-Indolylacetyl)-L-valine (IAA-Val) is a naturally occurring amino acid conjugate of IAA, playing a role in auxin homeostasis. The use of a stable isotope-labeled internal standard is the gold standard for precise quantification of endogenous analytes by mass spectrometry, as it corrects for analyte loss during sample preparation and for matrix effects during analysis.
This document provides a detailed protocol for the quantification of IAA-Val in plant tissues using N-(3-Indolylacetyl)-L-valine-d4 as an internal standard. The protocol is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle
The method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard, this compound, which is chemically identical to the analyte of interest (IAA-Val) but has a different mass, is added to the plant tissue sample at the beginning of the extraction process.[1] The analyte and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is used to calculate the exact concentration of the analyte in the original sample. This approach ensures high accuracy and precision by compensating for variations in extraction efficiency and instrument response.
Physicochemical Properties and Storage
| Property | N-(3-Indolylacetyl)-L-valine (IAA-Val) | This compound (IAA-Val-d4) |
| Molecular Formula | C₁₅H₁₈N₂O₃ | C₁₅H₁₄D₄N₂O₃ |
| Molecular Weight | 274.32 g/mol | 278.34 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Storage Conditions | -20°C, protect from light | -20°C, protect from light |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | Soluble in methanol, ethanol, DMSO |
Note: this compound is a deuterium-labeled version of N-(3-Indolylacetyl)-L-valine. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions should also be stored at -20°C and protected from light to prevent degradation.
Experimental Protocol: Quantification of IAA-Val in Plant Tissue
This protocol is a general guideline and may require optimization depending on the plant species and tissue type.
Reagents and Materials
-
N-(3-Indolylacetyl)-L-valine (IAA-Val) analytical standard
-
This compound (IAA-Val-d4) internal standard
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Liquid nitrogen
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Tissue homogenizer (e.g., bead beater)
-
Centrifuge
-
Vacuum manifold for SPE
Sample Preparation and Extraction
-
Harvesting: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1]
-
Homogenization: Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to each sample. The amount should be comparable to the expected endogenous level of the analyte.
-
Extraction: Add 1 mL of ice-cold extraction buffer (80% methanol in water with 1% formic acid). Homogenize the tissue using a bead beater for 2-3 minutes at a high setting.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Re-extraction (Optional but Recommended): Add another 0.5 mL of extraction buffer to the pellet, vortex briefly, and centrifuge again. Combine the second supernatant with the first one.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Solid Phase Extraction (SPE) Purification
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Reconstitute the dried extract in 1 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the auxins with 1.5 mL of 80% methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
The following are suggested starting parameters and may require optimization for your specific instrument.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Mass Spectrometry Parameters (MRM Transitions)
The following are predicted MRM transitions. These should be optimized by infusing standard solutions of IAA-Val and IAA-Val-d4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Value) |
| N-(3-Indolylacetyl)-L-valine | 275.14 | 130.07 | 25 |
| 275.14 | 158.10 | 20 | |
| This compound | 279.16 | 134.09 | 25 |
| 279.16 | 162.12 | 20 |
Note: The primary fragment at m/z 130.07 corresponds to the quinolinium ion, a characteristic fragment of the indole-3-acetyl moiety.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (IAA-Val-d4) and varying concentrations of the analyte (IAA-Val).
-
Peak Integration: Integrate the peak areas for the selected MRM transitions for both the analyte and the internal standard in both the calibration standards and the samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of IAA-Val in the samples based on their peak area ratios.
-
Final Concentration: Calculate the final concentration of IAA-Val in the plant tissue, taking into account the initial weight of the tissue and the volume of the extraction buffer.
Representative Quantitative Performance Data
The following table presents typical performance characteristics that can be expected from this method. Actual values will depend on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 pg on column |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | Corrected by internal standard to be near 100% |
Visualizations
Caption: Experimental workflow for the quantification of IAA-Valine.
Caption: Simplified pathway of IAA-amino acid conjugation.
References
Application Note: Quantitative Analysis of N-(3-Indolylacetyl)-L-valine using N-(3-Indolylacetyl)-L-valine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-(3-Indolylacetyl)-L-valine (IA-Val), an amino acid conjugate of the plant hormone auxin, in plant tissues. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates N-(3-Indolylacetyl)-L-valine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is critical for correcting variations during sample preparation and analysis, such as extraction efficiency and matrix effects. This protocol is intended for researchers, scientists, and professionals in drug development and plant biology who require precise quantification of this auxin metabolite.
Introduction
Indole-3-acetic acid (IAA) is a primary auxin in plants, regulating numerous aspects of growth and development. The cellular concentration of active IAA is tightly controlled through biosynthesis, transport, degradation, and conjugation to various molecules, including amino acids. N-(3-Indolylacetyl)-L-valine is one such conjugate, playing a role in the homeostatic regulation of auxin activity. Accurate quantification of IA-Val is crucial for understanding auxin metabolism and its impact on physiological and pathophysiological processes in plants.
Stable isotope dilution LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices. The use of a deuterated internal standard, such as this compound, which is chemically identical to the analyte but mass-shifted, allows for reliable correction of analyte loss during sample preparation and ionization variability in the mass spectrometer.
Experimental
Materials and Reagents
-
N-(3-Indolylacetyl)-L-valine
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Plant tissue samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Sample Preparation
A generalized workflow for the extraction of IA-Val from plant tissue is presented below. Optimization may be required depending on the specific tissue type.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5-95% B over 10 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following table summarizes the precursor and product ions for the analyte and internal standard. These values should be optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-(3-Indolylacetyl)-L-valine | 275.1 | 130.1 | Optimized (e.g., 15) |
| This compound | 279.1 | 134.1 | Optimized (e.g., 15) |
Results and Discussion
A calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 ng/mL and 1 ng/mL, respectively.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 90-110% |
| Precision (%RSD) | < 15% |
The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample recovery, leading to high accuracy and precision in the quantification of IA-Val in plant tissue extracts.
Auxin Conjugation and Signaling
The formation of amino acid conjugates of IAA is a key mechanism for regulating auxin homeostasis in plants. This process is generally understood to be a method of inactivating excess auxin and preparing it for either storage or degradation.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of N-(3-Indolylacetyl)-L-valine in plant tissues using LC-MS/MS with a deuterated internal standard. The method is reliable and can be a valuable tool for researchers studying auxin metabolism and its role in plant physiology.
Detailed Experimental Protocols
Protocol 1: Stock Solution and Calibration Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of N-(3-Indolylacetyl)-L-valine and this compound into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the N-(3-Indolylacetyl)-L-valine stock solution into a blank matrix extract (a plant extract known to not contain the analyte).
-
Add the working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.
-
The final concentrations of the calibration standards should cover the expected range of the samples.
-
Protocol 2: Plant Tissue Extraction
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of ice-cold 80% acetone in water containing the internal standard (this compound) to the homogenized tissue. The final concentration of the internal standard should be chosen based on the expected endogenous levels of the analyte.
-
Vortex the mixture for 1 minute and then incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For cleaner samples, proceed with Solid Phase Extraction (SPE).
Protocol 3: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the tissue extraction onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Analysis of Auxins in Plant Tissues Using a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell division and elongation to organogenesis and responses to environmental stimuli. Accurate quantification of endogenous auxin levels is crucial for understanding their physiological roles and for developing strategies to manipulate plant growth in agricultural and biotechnological applications. The low abundance of auxins in plant tissues, typically in the range of 0.1 to 50 ng/g fresh weight, necessitates highly sensitive and specific analytical methods.[1]
The gold standard for the quantitative analysis of small molecules in complex biological matrices is mass spectrometry (MS) coupled with a stable isotope-labeled internal standard. This application note provides detailed protocols for the quantification of the primary auxin, indole-3-acetic acid (IAA), in plant tissues using a deuterated internal standard, such as [¹³C₆]IAA or D₅-IAA, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated standard is critical as it behaves nearly identically to the endogenous analyte during extraction, purification, and ionization, thus correcting for sample losses and matrix effects.[1]
I. Experimental Protocols
A. Protocol 1: GC-MS Analysis of IAA
This protocol is a high-throughput method suitable for the precise determination of free IAA in small amounts of plant tissue (as little as 2-10 mg fresh weight).[2][3]
1. Materials and Reagents:
-
Plant tissue
-
Liquid nitrogen
-
Deuterated internal standard: [¹³C₆]IAA
-
Homogenization buffer (e.g., 50% acetonitrile)
-
Solid Phase Extraction (SPE) cartridges or tips (e.g., amino and polymethylmethacrylate)
-
Derivatization agent: Diazomethane (B1218177)
-
Solvents: Isopropanol, hexane, acetonitrile (B52724), ethyl acetate, methanol (B129727)
-
GC-MS system with a triple quadrupole mass spectrometer
2. Sample Preparation and Extraction:
-
Harvest plant tissue (2-20 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[2]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
To the frozen powder, add a known amount of the deuterated internal standard ([¹³C₆]IAA). The amount should be comparable to the expected endogenous IAA level (typically 0.1-0.5 ng for 20 mg of tissue).[2]
-
Add homogenization buffer (e.g., 40 µL for up to 20 mg of tissue) and vortex thoroughly.[2]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for purification.
3. Purification by Solid Phase Extraction (SPE):
-
Condition an amino SPE cartridge with hexane, acetonitrile, and ethyl acetate.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the auxin-containing fraction.
-
Further purify the eluate using a polymethylmethacrylate SPE step if necessary for cleaner samples.[4][5]
4. Derivatization:
-
Dry the purified sample completely under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of methanol.
-
Add freshly prepared diazomethane solution to methylate the carboxylic acid group of IAA. This step increases the volatility of IAA for GC analysis.
-
After the reaction is complete (indicated by a persistent yellow color), remove the excess diazomethane with a gentle stream of nitrogen.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the methylated IAA.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both endogenous IAA and the deuterated internal standard.[3]
B. Protocol 2: LC-MS/MS Analysis of IAA and its Metabolites
This protocol is suitable for the simultaneous quantification of IAA and its various precursors and conjugates, offering a broader profile of auxin metabolism.[6]
1. Materials and Reagents:
-
Plant tissue
-
Liquid nitrogen
-
Deuterated internal standards (e.g., D₅-IAA, [¹³C₆]IAA, and deuterated standards for other target metabolites)
-
Extraction solvent (e.g., methanol/water/formic acid mixture)
-
Reversed-phase SPE cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation and Extraction:
-
Follow steps 1-3 from the GC-MS sample preparation protocol, using a cocktail of deuterated internal standards if multiple auxins are being quantified.
-
Add a cold extraction solvent (e.g., 1 mL of a 15:4:1 v/v/v mixture of methanol, water, and formic acid) to the powdered tissue.[7]
-
Vortex and incubate the sample on a rotator at 4°C.
-
Centrifuge and collect the supernatant. A second extraction of the pellet can be performed to increase recovery.
-
Combine the supernatants and evaporate to dryness.
3. Purification by Solid Phase Extraction (SPE):
-
Reconstitute the dried extract in a suitable solvent for SPE loading.
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the auxins with a stronger solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the purified sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a reversed-phase column (e.g., C18) and a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate the auxins.
-
Operate the mass spectrometer in ESI positive or negative ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify the target analytes and their deuterated internal standards.
II. Data Presentation
The following tables provide examples of quantitative data for endogenous auxin levels in different plant species and tissues, as determined by mass spectrometry with deuterated internal standards.
Table 1: Endogenous IAA and PAA Levels in Pea (Pisum sativum) Seedling Organs
| Organ | IAA (pmol/g FW) | PAA (pmol/g FW) |
| Root | 13 | 347 |
| Cotyledons | 115 | 451 |
| Epicotyl | 45 | 389 |
Data adapted from Schneider et al. (1985). PAA (Phenylacetic acid) is another naturally occurring auxin.
Table 2: Endogenous IAA Levels in Various Tissues of Arabidopsis thaliana
| Tissue | IAA (ng/g FW) |
| Dry Seeds | 15.2 ± 2.1 |
| 5-day-old seedlings | 25.4 ± 3.5 |
| Rosette leaves | 18.7 ± 2.9 |
| Stems | 30.1 ± 4.2 |
| Flowers | 45.8 ± 5.3 |
| Siliques | 55.6 ± 6.8 |
Data are presented as mean ± standard deviation. Adapted from published studies on Arabidopsis auxin quantification.
Table 3: Method Validation Parameters for Auxin Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.995 | >0.99 |
| LOD (ng/mL) | ~1 | ~0.1-0.5 |
| LOQ (ng/mL) | ~3 | ~0.5-1.0 |
| Recovery (%) | 90-110 | 85-115 |
| Precision (%RSD) | <15 | <15 |
These are typical performance characteristics; actual values may vary depending on the specific instrumentation and matrix. Data compiled from various method validation studies.
III. Mandatory Visualizations
A. Experimental Workflow for Auxin Quantification
Caption: General experimental workflow for the quantitative analysis of auxins using a deuterated standard.
B. Canonical Auxin Signaling Pathway
Caption: Simplified diagram of the canonical auxin signaling pathway in the nucleus.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Auxin Profiling using N-(3-Indolylacetyl)-L-valine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins are a class of plant hormones that play a crucial role in virtually all aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1][2] The primary and most abundant auxin in most plants is indole-3-acetic acid (IAA).[1][3] Accurate quantification of endogenous auxin levels is critical for understanding its metabolic homeostasis and signaling pathways.[3][4] However, the low abundance of auxins in plant tissues presents a significant analytical challenge.[1][5][6]
This application note provides a detailed protocol for the sensitive and accurate quantification of auxins in plant tissues using a liquid chromatography-mass spectrometry (LC-MS) based method. The protocol incorporates the use of a deuterated internal standard, N-(3-Indolylacetyl)-L-valine-d4 (IAA-Val-d4), for robust and reliable quantification through isotope dilution. Stable isotope-labeled internal standards are considered ideal for quantitative analysis as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample extraction, chromatography, and ionization.[7][8]
Experimental Workflow
The overall experimental workflow for auxin profiling is depicted below. The process begins with the harvesting and immediate freezing of plant tissue to halt metabolic activity. A known amount of the internal standard, IAA-Val-d4, is added before homogenization. The sample then undergoes extraction and purification using solid-phase extraction (SPE) to remove interfering compounds. Finally, the purified sample is analyzed by LC-MS/MS for the quantification of auxins.
Detailed Experimental Protocol
This protocol is optimized for the extraction and quantification of auxins from approximately 10-50 mg of fresh plant tissue.[1][5]
Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings, root tips)
-
This compound (IAA-Val-d4) internal standard solution (concentration to be determined based on expected endogenous levels)
-
Extraction Buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v), pre-chilled to -20°C
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or similar)[6][9]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 4°C and >13,000 x g)
-
Vacuum manifold for SPE
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Harvest and Freezing:
-
Harvest 10-50 mg of fresh plant tissue.[1]
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Homogenization and Internal Standard Spiking:
-
Place the frozen tissue in a pre-chilled 2.0 mL microcentrifuge tube containing homogenization beads.
-
Add a known amount of IAA-Val-d4 internal standard solution to each sample. The amount should be comparable to the expected endogenous auxin levels.
-
Add 1 mL of ice-cold extraction buffer.
-
Homogenize the tissue using a bead beater until a uniform slurry is obtained.
-
-
Extraction:
-
Incubate the homogenate at 4°C for 30 minutes with gentle shaking.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Load the supernatant from step 3 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 95:5 water:acetonitrile) to remove polar impurities.
-
Elute the auxins with 1 mL of a strong solvent mixture (e.g., 80:20 acetonitrile:water).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an LC autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Perform a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific MRM transitions for endogenous auxins and the IAA-Val-d4 internal standard should be optimized beforehand.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different samples or treatments. The concentration of each auxin is calculated by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve.
| Sample ID | Treatment | Tissue Type | Endogenous IAA (ng/g FW) | IAA-Val-d4 Recovery (%) | Other Auxins (ng/g FW) |
| WT-1 | Control | Seedling | 25.3 ± 2.1 | 92.5 | - |
| WT-2 | Control | Root | 45.8 ± 3.5 | 90.1 | - |
| MUT-1 | Treatment A | Seedling | 15.1 ± 1.8 | 95.2 | - |
| MUT-2 | Treatment A | Root | 28.9 ± 2.9 | 93.7 | - |
FW: Fresh Weight. Data are presented as mean ± standard deviation (n=3).
Auxin Signaling Pathway
Understanding the biological context of auxin action is crucial for interpreting quantitative data. The simplified diagram below illustrates the core auxin signaling pathway, which leads to changes in gene expression and subsequent physiological responses. Auxin promotes the interaction between its receptor (TIR1/AFB) and Aux/IAA transcriptional repressors, leading to the ubiquitination and degradation of the repressors. This, in turn, allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
References
- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
Application Note: Quantitative Analysis of Indole-3-Acetic Acid and its Metabolites using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a pivotal role in various aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] The precise regulation of IAA levels is crucial for normal plant development and is achieved through a complex network of biosynthesis, degradation, and conjugation with sugars and amino acids.[3][4] Consequently, the accurate quantification of IAA and its metabolites is essential for understanding plant physiology and for applications in agriculture and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of IAA and its key metabolites.
Signaling and Metabolic Pathways
IAA homeostasis is maintained through several interconnected pathways involving its biosynthesis from tryptophan, its degradation, and the formation of conjugates. The major metabolic routes include the indole-3-pyruvic acid (IPyA) pathway for biosynthesis and the formation of amino acid conjugates such as indole-3-acetylaspartic acid (IAA-Asp) and indole-3-acetylglutamic acid (IAA-Glu).[5][6][7]
Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of IAA and its metabolites from plant tissues.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating auxins from complex sample matrices.[5][8]
Materials:
-
Plant tissue (20-100 mg fresh weight)[5]
-
Extraction solvent: 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate[5]
-
Internal standard (e.g., ¹³C₆-IAA)[9]
-
C18 SPE cartridges[5]
-
0.1% Trifluoroacetic acid (TFA) in water[5]
-
50% methanol (B129727) in water with 1.0% acetic acid[5]
-
Reconstitution solvent: 10% methanol in water with 1.0% acetic acid[5]
Protocol:
-
Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Add the extraction solvent and the internal standard to the powdered tissue.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the debris and collect the supernatant.
-
Condition a C18 SPE cartridge.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3.0 ml of 0.1% TFA in water.[5]
-
Elute the analytes with 10 ml of 50% methanol in water containing 1.0% acetic acid.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µl of 10% methanol in water containing 1.0% acetic acid.[5]
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Phenomenex Luna C18(2), 100 mm x 2 mm, 3 µm)[10] |
| Mobile Phase A | 2% acetonitrile, 10 mM ammonium (B1175870) formate, pH 4.2[11] |
| Mobile Phase B | 94.9% acetonitrile, 5% water, 0.1% formic acid[11] |
| Gradient | 10% B to 90% B over 10 minutes[11] |
| Flow Rate | 250 µl/min[11] |
| Injection Volume | 5-10 µl[5][11] |
| Column Temperature | 50 °C[10] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11][12] |
| Ion Spray Voltage | 5500 V[11] |
| Source Temperature | 500 °C[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[11] |
Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of IAA and its metabolites. The MRM transitions are based on the protonated molecule [M+H]⁺ as the precursor ion (Q1) and a characteristic fragment ion as the product ion (Q3).
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Detection Limit |
| Indole-3-acetic acid (IAA) | 176.1 | 130.0 | 20[11] | 3.8 fmol[5] |
| Indole-3-acetylaspartic acid (IAA-Asp) | 307.1 | 130.1 | - | 0.4 - 2.9 fmol[5] |
| Indole-3-acetylglutamic acid (IAA-Glu) | 321.1 | 130.1 | - | 0.4 - 2.9 fmol[5] |
| Indole-3-carboxaldehyde (ICA) | 146.1 | 118.1 | - | - |
| Indole-3-acetamide (IAM) | 175.1 | 130.1 | - | - |
| Indole-3-pyruvic acid (IPyA) | 204.1 | 130.1 | - | - |
Collision energy and detection limits can vary depending on the instrument and specific experimental conditions. The provided values are based on published data.[5][11]
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of indole-3-acetic acid and its metabolites in biological samples.[12] The use of solid-phase extraction for sample cleanup and stable isotope-labeled internal standards for quantification ensures high accuracy and reproducibility.[5][8][9] This methodology is a valuable tool for researchers in plant science, agriculture, and drug development to investigate the complex roles of auxins in various biological processes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 10. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
High-Throughput Quantification of Plant Hormones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput quantification of major plant hormones using advanced analytical techniques. The methodologies outlined are designed to deliver high sensitivity, precision, and throughput, catering to the needs of modern plant biology research and its applications in agriculture and drug development.
Introduction
Plant hormones are a group of naturally occurring, low-abundance organic compounds that play crucial roles in regulating every aspect of plant growth and development, as well as responses to environmental stimuli.[1][2][3] Accurate and sensitive quantification of these phytohormones is essential for understanding their complex signaling networks and for developing strategies to improve crop yield and resilience.[4] This document focuses on high-throughput methods, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous analysis of multiple plant hormone classes.[4][5][6]
General Experimental Workflow
The high-throughput analysis of plant hormones typically involves several key stages, from sample preparation to data acquisition and analysis. A generalized workflow is presented below.
Caption: Generalized workflow for plant hormone quantification.
Key Experimental Protocols
Sample Preparation and Extraction
Proper sample handling and efficient extraction are critical for accurate quantification and to minimize analyte degradation.[4]
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes
-
Extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v) or methanol (B129727)/water/formic acid (15:4:1, v/v/v))[7]
-
Internal standards (deuterated or ¹³C-labeled hormones)
-
Centrifuge (4°C)
Protocol:
-
Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[4]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[4]
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent containing the internal standards.
-
Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for further purification.
Solid-Phase Extraction (SPE) for Purification and Enrichment
SPE is a widely used technique to remove interfering substances from the crude extract and to concentrate the analytes of interest.[7][8]
Materials:
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
SPE manifold
-
Methanol
-
Water with 0.1% formic acid
-
Elution solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)
Protocol:
-
Condition the SPE cartridge by passing methanol followed by water with 0.1% formic acid.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water with 0.1% formic acid) to remove polar impurities.
-
Elute the plant hormones with an appropriate elution solvent.
-
Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer offers high sensitivity and selectivity for the quantification of plant hormones.[5][9]
Instrumentation:
-
UPLC system with a binary solvent manager
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Typical MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes (often in a single run with rapid polarity switching)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~500°C
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the high-throughput analysis of major plant hormones using LC-MS/MS.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Major Plant Hormones.
| Plant Hormone Class | Compound | LOD (pg on column) | LOQ (pg on column) | Reference |
| Auxins | Indole-3-acetic acid (IAA) | 0.1 - 1 | 0.3 - 3 | [10][11] |
| Indole-3-butyric acid (IBA) | 0.2 - 2 | 0.6 - 6 | [12] | |
| Cytokinins | trans-Zeatin | 0.05 - 0.5 | 0.15 - 1.5 | [13][14] |
| Isopentenyladenine | 0.05 - 0.5 | 0.15 - 1.5 | [13][14] | |
| Gibberellins (B7789140) | GA3 | 0.1 - 1 | 0.3 - 3 | |
| GA4 | 0.1 - 1 | 0.3 - 3 | ||
| Abscisic Acid | Abscisic acid (ABA) | 0.05 - 0.5 | 0.15 - 1.5 | [15][16] |
| Jasmonates | Jasmonic acid (JA) | 0.1 - 1 | 0.3 - 3 | [17][18] |
| JA-Isoleucine | 0.1 - 1 | 0.3 - 3 | [17][18] | |
| Salicylic Acid | Salicylic acid (SA) | 0.1 - 1 | 0.3 - 3 | [19][20] |
Table 2: Recovery Rates for Plant Hormone Extraction and Purification.
| Plant Hormone Class | Recovery (%) | Method | Reference |
| Auxins | 85 - 105 | SPE | [21][22] |
| Cytokinins | 80 - 110 | MSPE | [13] |
| Gibberellins | 90 - 110 | SPE | [23] |
| Abscisic Acid | 80 - 109 | IAC-HPLC-UV | [24] |
| Jasmonates | 85 - 115 | LLE-SPE | [17] |
| Salicylic Acid | 90 - 105 | SPE | [19] |
Note: LOD, LOQ, and recovery values can vary depending on the specific instrumentation, matrix, and protocol used.
Plant Hormone Signaling Pathways
Understanding the signaling pathways of plant hormones is crucial for interpreting quantitative data and for drug development targeting these pathways.
Auxin Signaling Pathway
Auxin signaling is critical for cell elongation and various developmental processes.[1] It involves the perception of auxin by the TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes by ARF transcription factors.[1][2]
Caption: Simplified auxin signaling pathway.
Abscisic Acid (ABA) Signaling Pathway
ABA is a key hormone in mediating responses to abiotic stress, such as drought.[15][16] Its signaling involves the PYR/PYL/RCAR receptors, which, upon binding ABA, inhibit PP2C phosphatases, leading to the activation of SnRK2 kinases and downstream stress-responsive gene expression.[25]
Caption: Core ABA signaling pathway.
Jasmonate (JA) Signaling Pathway
Jasmonates are crucial for plant defense against herbivores and pathogens.[17][18] The bioactive form, JA-Ile, promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the degradation of JAZs and the activation of JA-responsive genes.[2][25]
Caption: Jasmonate signaling cascade.
Conclusion
The methodologies presented in this document provide a robust framework for the high-throughput quantification of plant hormones. By leveraging the sensitivity and selectivity of LC-MS/MS, researchers can gain deeper insights into the complex regulatory networks that govern plant life. These advanced analytical techniques are invaluable tools for both fundamental plant science and applied research aimed at developing novel strategies for crop improvement and the discovery of new bioactive compounds.
References
- 1. interesjournals.org [interesjournals.org]
- 2. ovid.com [ovid.com]
- 3. plant-science-biology-conferences.magnusgroup.org [plant-science-biology-conferences.magnusgroup.org]
- 4. benchchem.com [benchchem.com]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 10. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ccamp.res.in [ccamp.res.in]
- 13. Rapid and high-throughput determination of endogenous cytokinins in Oryza sativa by bare Fe3O4 nanoparticles-based magnetic solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. | Semantic Scholar [semanticscholar.org]
- 17. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 20. Salicylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of gibberellins using HPLC coupled with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Insights into the Origin and Evolution of the Plant Hormone Signaling Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Plant Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of plant hormones. The following sections detail the principles of the technique, comprehensive experimental protocols, representative quantitative data, and visualizations of key hormonal signaling pathways.
Introduction to Isotope Dilution Mass Spectrometry for Phytohormone Analysis
Plant hormones, or phytohormones, are signaling molecules that regulate a wide array of physiological and developmental processes in plants at very low concentrations.[1] Accurate quantification of these molecules is crucial for understanding plant biology and for applications in agriculture and drug development. Isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for plant hormone analysis due to its high sensitivity, specificity, and accuracy.[1][2]
The core principle of IDMS involves the addition of a known amount of a stable isotope-labeled internal standard (IS) of the analyte to the sample at the earliest stage of sample preparation.[3] Because the stable isotope-labeled standard is chemically identical to the endogenous hormone, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled internal standard, precise quantification can be achieved, effectively correcting for sample matrix effects and variations in sample processing.[4]
Experimental Workflow and Protocols
A generalized workflow for the quantitative analysis of plant hormones using isotope dilution LC-MS/MS is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Derivatization of Auxins for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auxins, a class of plant hormones, play a pivotal role in regulating various aspects of plant growth and development. Accurate quantification of endogenous auxins, such as indole-3-acetic acid (IAA), is crucial for understanding their physiological functions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of auxins. However, due to their low volatility and thermal instability, auxins require derivatization prior to GC-MS analysis. This process involves chemically modifying the auxin molecule to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.
These application notes provide detailed protocols for three common derivatization methods for auxins: methylation, silylation, and derivatization with methyl chloroformate. This guide is intended to assist researchers in selecting and implementing the most suitable derivatization strategy for their specific analytical needs.
Derivatization Strategies for Auxin Analysis
The choice of derivatization reagent and method depends on the specific auxin of interest, the sample matrix, and the available instrumentation. The three methods detailed below offer distinct advantages and considerations.
-
Methylation: This classic method, often employing diazomethane (B1218177), targets the carboxyl group of auxins, converting them into their more volatile methyl esters. While effective, the use of diazomethane requires significant safety precautions due to its toxicity and explosive nature.[1][2][3]
-
Silylation: This is a widely used technique that replaces active hydrogens on the carboxyl and indole (B1671886) nitrogen groups with a trimethylsilyl (B98337) (TMS) group.[4][5][6] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common and yield thermally stable derivatives suitable for GC-MS analysis.[4][5] This method requires anhydrous conditions to prevent reagent degradation and side reactions.[6]
-
Methyl Chloroformate (MCF) Derivatization: This method offers a rapid and efficient alternative that can be performed in an aqueous environment, eliminating the need for a separate drying step.[7][8][9] MCF reacts with both the carboxyl and amino groups of auxins and related compounds.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different derivatization methods to facilitate comparison.
Table 1: Comparison of Derivatization Reaction Conditions
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature | Key Considerations |
| Methylation | Diazomethane | ~5 - 15 minutes | Room Temperature | Highly toxic and explosive reagent; requires specialized handling and safety precautions. The reaction is essentially quantitative.[1] |
| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), Pyridine (B92270) (catalyst) | 30 minutes - 1 hour | 60 - 80°C | Requires anhydrous conditions. MSTFA is a potent silylating agent.[4][5] |
| Methyl Chloroformate | Methyl Chloroformate (MCF), Methanol (B129727), Pyridine, NaOH | ~1 minute | Room Temperature | Can be performed in aqueous solutions, simplifying sample preparation.[7][8] |
Table 2: Typical GC-MS Parameters for Derivatized Indole-3-Acetic Acid (IAA)
| Parameter | Methylated IAA (IAA-Me) | Silylated IAA (di-TMS-IAA) | Methyl Chloroformate Derivatized IAA |
| Column | DB-5MS (or equivalent) | HP-5MS (or equivalent) | Varian Factor Four 5 ms (B15284909) (or equivalent) |
| Injector Temp. | 250°C | 280°C | 250°C |
| Oven Program | Initial 60°C, ramp to 280°C | Initial 80°C, ramp to 280°C | Initial 40°C, ramp to 320°C |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | ~1 mL/min | ~1 mL/min | ~1 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Key m/z Fragments | 130, 189 (M+) | 202, 319 (M+) | 130, 189 (after fragmentation) |
Experimental Protocols
The following are detailed protocols for the derivatization of auxins for GC-MS analysis.
Protocol 1: Methylation of Auxins using Diazomethane
Warning: Diazomethane is a highly toxic and explosive gas. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Dried auxin extract
-
Ethereal diazomethane solution (freshly prepared)
-
Methanol
-
Nitrogen gas supply
-
GC vials with inserts
Procedure:
-
Ensure the auxin extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Resuspend the dried extract in a small volume of methanol (e.g., 20 µL).
-
In a fume hood, carefully add an excess of ethereal diazomethane solution to the methanolic extract in the GC vial insert until a faint yellow color persists, indicating the presence of excess diazomethane.
-
Allow the reaction to proceed for approximately 5-10 minutes at room temperature.[1]
-
Gently evaporate the excess diazomethane and solvent under a stream of nitrogen gas until the sample is completely dry.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., ethyl acetate (B1210297) or hexane).
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation of Auxins using MSTFA
Note: This procedure must be carried out under anhydrous conditions to prevent the hydrolysis of the silylating reagent.
Materials:
-
Dried auxin extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Place the dried auxin extract in a GC vial insert.
-
Add 50 µL of anhydrous pyridine to the vial to dissolve the extract.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[5]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 3: Derivatization of Auxins using Methyl Chloroformate (MCF)
Materials:
-
Aqueous auxin extract
-
1 M Sodium Hydroxide (NaOH)
-
Methanol
-
Pyridine
-
Methyl Chloroformate (MCF)
-
Sodium bicarbonate solution (e.g., 1 M)
-
GC vials
Procedure:
-
To 1 mL of the aqueous auxin extract, add 200 µL of 1 M NaOH, 170 µL of methanol, and 34 µL of pyridine. Vortex to mix.
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.
-
Immediately add another 20 µL of MCF and vortex for another 30 seconds.
-
To extract the derivatized auxins, add 400 µL of chloroform and vortex for 20 seconds.
-
Add 400 µL of sodium bicarbonate solution and vortex for a further 20 seconds.
-
Centrifuge the sample to separate the phases.
-
Carefully transfer the lower chloroform layer containing the derivatized auxins to a clean GC vial.
-
The sample is now ready for injection into the GC-MS.
Visualizations
The following diagrams illustrate the experimental workflow for auxin derivatization and the canonical auxin signaling pathway.
Caption: Experimental workflow for auxin analysis by GC-MS.
Caption: Canonical auxin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. nbinno.com [nbinno.com]
- 5. brjac.com.br [brjac.com.br]
- 6. m.youtube.com [m.youtube.com]
- 7. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-Indolylacetyl)-L-valine-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Indolylacetyl)-L-valine-d4 is the deuterated form of N-(3-Indolylacetyl)-L-valine, a conjugate of the primary plant auxin, indole-3-acetic acid (IAA), and the amino acid L-valine. In plants, such amino acid conjugates are involved in the homeostatic regulation of auxin levels, serving as storage forms that can be hydrolyzed to release free, active IAA. The deuterated stable isotope is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for precise quantification of the non-deuterated analog in complex biological matrices using mass spectrometry-based methods.[1][2] The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling accurate differentiation from the endogenous compound.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its isotopic purity and chemical integrity.
| Property | Data |
| Chemical Formula | C₁₅H₁₄D₄N₂O₃ |
| Appearance | Solid (Typical) |
| Storage Temperature | -20°C to -80°C for long-term storage |
| Shipping Temperature | Ambient |
| Handling Precautions | Handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture. Protect from light, as indole (B1671886) compounds can be light-sensitive. |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information on purity and recommended storage conditions.[3][4]
Solution Preparation
The solubility of this compound has not been extensively reported. However, based on the known solubility of its parent compound, indole-3-acetic acid, and general practices for similar molecules, the following solvents can be used to prepare stock solutions. It is recommended to perform small-scale solubility tests before preparing a bulk solution.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | May require gentle warming to fully dissolve. |
| Methanol | Soluble | |
| Acetonitrile | Soluble | |
| Aqueous Buffers | pH-dependent | Solubility is generally lower in aqueous solutions and is influenced by pH. Indole-3-acetyl amino acid conjugates can be susceptible to hydrolysis under alkaline conditions (pH > 8).[5][6] |
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a clean, dry vial, accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 1 mg/mL solution, add 1 mL of DMSO to 1 mg of the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles and minimize exposure to moisture.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of endogenous N-(3-Indolylacetyl)-L-valine in biological samples, particularly from plant tissues. The following is a general workflow for such an analysis using stable isotope dilution with LC-MS/MS.
Workflow for Quantitative Analysis of N-(3-Indolylacetyl)-L-valine
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for N-(3-Indolylacetyl)-L-valine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for the analysis of N-(3-Indolylacetyl)-L-valine-d4.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape for this compound poor (e.g., fronting, tailing, or splitting)?
A1: Poor peak shape can be attributed to several factors:
-
Column Issues: Contamination or partial blockage of the column frit can cause peak splitting. A void in the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH above 7, is another potential cause.[1]
-
Injection Solvent: If the injection solvent is stronger than the mobile phase, it can lead to peak distortion.[1]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can result in peak tailing.[1]
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Extra-Column Effects: Issues with tubing, fittings, or the detector cell can also contribute to peak tailing.[1]
Q2: I am observing a slight retention time shift between N-(3-Indolylacetyl)-L-valine and its d4-labeled internal standard. Is this normal?
A2: Yes, a slight retention time shift is a known phenomenon referred to as the "isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this shift is often minor, it can become problematic if the analyte and the internal standard elute in a region with variable matrix effects.
Q3: Can the this compound internal standard fully compensate for matrix effects?
A3: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, if there is a slight difference in retention time due to the isotopic effect, the analyte and the internal standard might be affected differently by co-eluting matrix components, which can lead to inaccuracies in quantification.
Q4: My results are inconsistent. Could the deuterium label on my this compound be unstable?
A4: Instability of the deuterium label, while less common for labels on aromatic rings, can be a concern. Back-exchange of deuterium for hydrogen can occur, particularly in aqueous solutions or under certain pH conditions. This would lead to an increased response for the unlabeled analyte and a decreased response for the internal standard, compromising the accuracy of the results.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
-
Question: I am not observing a sufficient signal for my analyte. What are the potential causes and how can I troubleshoot this?
-
Answer: Low signal intensity can stem from several factors. Follow these troubleshooting steps:
-
Check Instrument Parameters:
-
Ionization Mode: Ensure you are using the correct ionization mode. For N-(3-Indolylacetyl)-L-valine, positive electrospray ionization (ESI+) is typically used.
-
MRM Transitions: Verify that the correct precursor and product ions are being monitored.
-
Cone Voltage and Collision Energy: These parameters are critical for optimal sensitivity and must be optimized for your specific instrument. Suboptimal values can lead to poor fragmentation and low signal. Refer to the experimental protocol section for guidance on optimization.
-
-
Sample Preparation:
-
Extraction Efficiency: Ensure your sample preparation method effectively extracts the analyte from the matrix.
-
Sample pH: The pH of the final sample can affect ionization efficiency. For ESI+, a slightly acidic pH is often beneficial.
-
-
Liquid Chromatography:
-
Mobile Phase Composition: The mobile phase should be compatible with ESI. The use of additives like 0.1% formic acid can improve ionization.
-
Peak Shape: Poor chromatography leading to broad peaks will result in lower signal intensity.
-
-
Problem 2: High Background or Interferences
-
Question: I am observing high background noise or interfering peaks in my chromatogram. What can I do to improve this?
-
Answer: High background or interferences can mask your analyte peak and affect quantification. Consider the following:
-
Sample Cleanup: Improve your sample preparation method to remove more matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Modify your LC method to better separate your analyte from interfering compounds. This can be achieved by changing the gradient, the mobile phase composition, or the column.
-
Mass Spectrometry Resolution: Ensure your mass spectrometer has adequate resolution to distinguish your analyte from closely eluting compounds with similar mass-to-charge ratios.
-
Quantitative Data
The following table summarizes typical LC-MS/MS parameters for the analysis of N-(3-Indolylacetyl)-L-valine and its deuterated internal standard. Note that the optimal cone voltage and collision energy are instrument-dependent and should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-(3-Indolylacetyl)-L-valine | 275.1 | 130.1 | To be optimized | To be optimized |
| This compound | 279.1 | 134.1 | To be optimized | To be optimized |
Experimental Protocols
1. Sample Preparation (General Protocol)
This is a general protocol and may need to be adapted based on the specific sample matrix.
-
Homogenization: Homogenize the sample in a suitable solvent (e.g., 80% acetone (B3395972) in water).
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Internal Standard Spiking: Add a known amount of this compound to the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
3. Optimization of Cone Voltage and Collision Energy
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections while varying the parameters.
-
Cone Voltage Optimization: While monitoring the precursor ion (m/z 279.1), vary the cone voltage over a range (e.g., 10-60 V) and record the signal intensity. The optimal cone voltage is the one that provides the highest intensity for the precursor ion.
-
Collision Energy Optimization: Set the cone voltage to the optimized value. While monitoring the product ion (m/z 134.1), vary the collision energy over a range (e.g., 5-40 eV) and record the signal intensity. The optimal collision energy is the one that produces the most intense and stable product ion signal.
Visualizations
Caption: A flowchart of the experimental workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting common issues in LC-MS/MS analysis.
Caption: Proposed fragmentation pathway for N-(3-Indolylacetyl)-L-valine.
References
Troubleshooting matrix effects in auxin quantification
Technical Support Center: Auxin Quantification
Welcome to the technical support center for auxin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact auxin quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. This can lead to ion supp[1]ression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis. In auxin quantification, [1][2]complex plant matrices can introduce a variety of interfering substances that affect the ionization of auxins during mass spectrometry analysis.
Q2: What are the commo[3][4][5][6]n signs that my auxin analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include poor reproducibility of results between different samples, inaccurate quantification, and a lack of linearity in calibration curves. You might also observe si[1]gnal suppression or enhancement when comparing samples to standards prepared in a clean solvent.
Q3: Can a stable isoto[7]pe-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A3: Using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects. The SIL-IS co-elutes with[8] the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. However, it may not compl[8]etely eliminate the issue if the analyte and the internal standard are not affected in exactly the same way by the matrix components.
Q4: What is the "post-[1]extraction spike" method and how can it be used to assess matrix effects?
A4: The post-extraction spike method is a common technique to evaluate the presence and extent of matrix effects. It involves comparing the response of an analyte spiked into a blank matrix extract with the response of the same amount of analyte in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Inconsistent and Low Analyte Signal (Ion Suppression)
You are experiencing a significant drop in signal intensity for your target auxin in your sample compared to the standard, and the results are not reproducible. This is a classic sign of ion suppression.
Troubleshooting Workfl[9][10]ow:
Caption: Workflow for troubleshooting ion suppression in auxin analysis.
Detailed Steps:
-
Optimize Sample Preparation: The first step is to improve the cleanup of your sample to remove interfering matrix components.
-
Adjust Chromatogra[11]phic Conditions: If sample preparation is not sufficient, modifying your liquid chromatography (LC) method can help separate the auxin from the co-eluting matrix components.
-
Sample Dilution: [11] A simple yet effective strategy is to dilute your sample extract. This reduces the concentr[8][13]ation of all matrix components, thereby lessening their impact on ionization. You will need to ensure y[8][10]our analyte concentration remains above the limit of quantification (LOQ).
-
Use a Stable Isoto[14]pe-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as ¹³C₆[15]-IAA, will co-elute with the endogenous IAA and experience the same degree of ion suppression, allowing for accurate quantification through isotope dilution analysis.
Issue 2: Inaccura[15][16][17]te Quantification Despite Using an Internal Standard
Even with an internal standard, your quantification is not accurate, suggesting that the matrix effect is not being fully compensated for.
Troubleshooting Logic:
Caption: Logic for addressing inaccurate quantification with an internal standard.
Detailed Steps:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that[8] the standards and the samples experience similar matrix effects. Finding a true "blank" matrix can be challenging, but using a pooled sample that has been stripped of endogenous auxins can be a good alternative.
-
Standard Addition: This method involves adding known amounts of a standard to aliquots of the sample itself. A calibration curve is th[7][8]en generated from these spiked samples. This approach is very effective at correcting for proportional matrix effects because the calibration is performed within the specific matrix of each sample. However, it is more labor[8]ious as it requires multiple analyses for each sample.
-
Method Validation:[8] It is crucial to validate your analytical method to ensure it is reliable for your specific application. This includes assessing p[3][4][5][6]arameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Data Presenta[3][4]tion
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Optimized Sample Cleanup (e.g., SPE) | Removes interfering compounds before LC-MS analysis. | Can significantly reduc[8]e matrix effects and improve data quality. | May lead to analyte los[8]s if not properly optimized and can be time-consuming. |
| Chromatographic Sep[8]aration | Separates the analyte from co-eluting matrix components. | Can be very effective if the interfering compounds are chromatographically distinct. | May require significant method development and may not resolve all interferences. |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple and can be effec[8]tive for reducing ion suppression. | May reduce the analyte [8][13]signal below the limit of quantification. |
| Matrix-Matched Calibration | Calibration standards are prepared in a similar matrix to the samples. | Compensates for matrix [8]effects by ensuring standards and samples are affected similarly. | Finding a true blank ma[8]trix can be difficult, and matrix variability can still be an issue. |
| Standard Addition [8] | Known amounts of a standard are added directly to the sample aliquots. | Corrects for proportion[7][8]al matrix effects without the need for a blank matrix. | Laborious, as it requir[8]es multiple analyses for each sample. |
| Stable Isotope-Labe[8]led Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. | Highly accurate and pre[8]cise. | Can be expensive and no[8]t always commercially available for all auxin species. |
Experimenta[8]l Protocols
Protocol 1: General Auxin Extraction and Purification
This protocol provides a general workflow for the extraction and solid-phase purification of auxins from plant tissue.
-
Homogenization: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: To th[16]e powdered tissue, add a cold extraction solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid) containing the appropriate stable isotope-labeled internal standards. Vortex thoroughly and inc[8]ubate at -20°C.
-
Centrifugation: C[8]entrifuge the extract at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collect[16]ion: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate[3][4][16] the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: R[3][4][16]econstitute the dried extract in a suitable solvent (e.g., 1% acetic acid).
-
Solid-Phase Extract[8]ion (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with the reconstitution solvent.
-
Load the reconsti[8]tuted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the auxins with a stronger solvent (e.g., 80% acetonitrile with 1% acetic acid).
-
-
Final Evaporation a[8]nd Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS[8]/MS Analysis of Auxins
This protocol outlines typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions for auxin analysis.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectro[16]metry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the target auxins.
-
Scan Type: Mu[16]ltiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
-
Ion Transitions[16]: For each analyte and internal standard, specific precursor-to-product ion transitions are monitored.
-
Auxin Signali[18]ng Pathway Overview
Caption: A simplified diagram of the core auxin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 4. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 16. benchchem.com [benchchem.com]
How to improve signal-to-noise ratio for auxin analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize signal-to-noise ratio in auxin analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during auxin analysis, from sample preparation to mass spectrometry.
Sample Preparation & Extraction
Question: I'm observing a low recovery of auxin from my plant tissue. What could be the cause and how can I improve it?
Answer: Low auxin recovery can stem from several factors during sample preparation and extraction. A primary concern is the degradation of auxins by oxidation or irreversible binding to glass surfaces.[1] The choice of extraction solvent and method is also critical.
To improve recovery:
-
Rapid Freezing: Immediately freeze plant tissue in liquid nitrogen upon harvesting to halt enzymatic activity that can degrade auxins.[2]
-
Solvent Selection: Methanol (B129727) and acetone (B3395972) are commonly used extraction solvents.[3] While primary alcohols like methanol can sometimes cause esterification of indole-3-acetic acid (IAA), using a solvent mixture with at least 10-30% water is prevalent.[1][3] For LC-MS/MS analysis, some studies suggest that organic solvents may not be ideal, and secondary alcohols like isopropanol (B130326) or other polar solvents like acetonitrile (B52724) can be good alternatives.[1]
-
Use of Antioxidants: The inclusion of antioxidants in the extraction buffer can help prevent the degradation of auxins.
-
Internal Standards: Employ stable isotope-labeled internal standards, such as [¹³C₆]IAA, added during the initial homogenization.[2][4] This allows for the correction of analyte loss during sample preparation and analysis.[1]
Question: What are the best practices for storing plant samples for auxin analysis to maintain their integrity?
Answer: Proper storage is crucial to prevent the degradation of auxins. After flash-freezing in liquid nitrogen, samples should be stored at -80°C until further analysis.[5] This ensures the stability of the auxins over a more extended period.
Purification & Clean-up
Question: I'm experiencing significant matrix effects in my LC-MS/MS analysis. How can I improve my sample clean-up?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in auxin analysis due to the complexity of plant extracts.[6][7] Improving the purification and clean-up steps is essential to mitigate these effects.[8]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying auxin extracts.[9][10] Various sorbents can be used, and mixed-mode SPE, combining reversed-phase and anion-exchange, has been shown to be effective.[11]
-
Immunoaffinity Purification: For highly selective purification, immunoaffinity columns can be utilized.[1] These columns use antibodies specific to auxins to capture the target analytes, significantly reducing matrix interferences.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to remove interfering compounds from the plant extract.[12][13]
| Purification Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and liquid phase.[9] | Good for removing a broad range of interferences. | May have lower selectivity than immunoaffinity methods. |
| Immunoaffinity Purification | Highly selective antibody-antigen interaction.[1] | High selectivity, significantly reduces matrix effects.[1] | Can be more expensive and have a lower capacity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[12] | Simple and effective for certain types of interferences. | Can be labor-intensive and may not be as efficient as SPE. |
LC-MS/MS Analysis
Question: My signal-to-noise ratio is low during LC-MS/MS analysis. What parameters can I optimize?
Answer: A low signal-to-noise ratio can be due to suboptimal LC-MS/MS conditions.[14][15] Several parameters can be adjusted to enhance sensitivity:
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Chromatographic Separation: Optimize the HPLC or UHPLC separation to ensure good peak shape and resolution from interfering compounds.[16] The choice of column and mobile phase is critical.[12][13]
-
Ion Source Parameters: Fine-tune the ion source settings, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of your target auxins.[15]
-
Mass Spectrometry Parameters: Optimize the dwell times and the number of channels in your acquisition method.[12][13] For tandem MS, ensure that the precursor ion selection and collision energy are optimized for efficient fragmentation.[15]
Question: How can I confirm that my observed low signal is due to ion suppression?
Answer: A post-column infusion experiment can be performed to qualitatively assess ion suppression.[6] This involves infusing a standard solution of the analyte directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.[14]
For a quantitative assessment, a post-extraction spiking method is recommended.[6] This involves comparing the response of an analyte spiked into a post-extracted blank matrix with the response of the analyte in a neat solution.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for auxin quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently one of the most widely used and sensitive methods for the quantification of auxins and their conjugates.[16] The use of ultra-high performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer can further improve specificity and lower detection limits.[16] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive technique, often requiring derivatization of the auxins.[2][16]
Q2: Is derivatization necessary for auxin analysis?
A2: Derivatization is often a critical step for GC-MS analysis to increase the volatility and sensitivity of auxins.[16] However, one of the major advantages of LC-MS is its ability to analyze many plant hormones, including auxins, without the need for derivatization.[16] For certain labile auxin precursors, a derivatization protocol may still be beneficial even for LC-MS analysis.[17]
Q3: What are stable isotope-labeled internal standards and why are they important?
A3: Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have some of their atoms replaced with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N).[18][19] For example, [¹³C₆]IAA is a common internal standard for IAA analysis.[4] Because they have a different mass, they can be distinguished from the endogenous analyte by the mass spectrometer.[2] Their importance lies in their ability to accurately correct for the loss of the analyte during sample preparation and for variations in instrument response, leading to more precise and accurate quantification.[1]
Q4: Can I analyze different classes of plant hormones simultaneously with auxins?
A4: Yes, recent advancements in LC-MS/MS methods allow for the parallel analysis of multiple classes of phytohormones, including auxins and cytokinins, from a single sample extract.[20][21] This requires a robust chromatographic method that can separate the different hormone classes and a mass spectrometer capable of multiple reaction monitoring (MRM) for each analyte.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Auxin Purification
This protocol is a general guideline and may need optimization based on the specific plant matrix and SPE cartridge used.
-
Condition the SPE Cartridge:
-
Wash the cartridge (e.g., a mixed-mode reversed-phase anion-exchange cartridge) with 1 ml of methanol.
-
Equilibrate the cartridge with 1 ml of the initial mobile phase or a buffer at a pH that ensures the auxin is in its anionic form (e.g., a slightly basic buffer).
-
-
Load the Sample:
-
Load the supernatant from the plant extract onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 2 ml of 5% methanol to remove polar interferences.[5]
-
-
Elute the Auxins:
-
Elute the auxins from the cartridge with an appropriate solvent. For a mixed-mode cartridge, this might involve a change in pH or solvent strength (e.g., 80% methanol with a small percentage of a weak acid).[5]
-
-
Dry and Reconstitute:
-
Dry the eluate under a stream of nitrogen gas at room temperature.[5]
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol: Post-Column Infusion for Ion Suppression Assessment
-
Prepare a Standard Solution: Prepare a solution of the auxin standard at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer's ion source.[14]
-
Acquire a Stable Baseline: Start the infusion and acquire data on the mass spectrometer. A stable baseline signal for the auxin should be observed.[14]
-
Inject a Blank Matrix: Once a stable baseline is achieved, inject a prepared blank matrix extract (a sample prepared in the same way as your actual samples but from a plant known to have no auxin) onto the LC column and start the chromatographic gradient.[14]
-
Analyze the Data: Monitor the signal of the infused standard. A drop in the signal intensity at specific retention times indicates the elution of matrix components that are causing ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. zefsci.com [zefsci.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
Technical Support Center: Dealing with Ion Suppression in Plant Extract Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in plant extract analysis using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in plant extract analysis?
A: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1] Plant extracts are complex mixtures containing a wide variety of compounds such as salts, sugars, lipids, and pigments.[2] During electrospray ionization (ESI), these matrix components can compete with the analyte for ionization, leading to a decreased signal intensity for the analyte of interest.[1] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3]
Q2: What are the common causes of ion suppression in LC-MS analysis of plant extracts?
A: The primary causes of ion suppression in plant extract analysis include:
-
High concentrations of co-eluting matrix components: When a large amount of a matrix component elutes at the same time as the analyte, it can saturate the ionization source, leaving fewer available charges for the analyte.[3]
-
Changes in droplet properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.
-
Competition for ionization: Matrix components with higher proton affinity or surface activity can be preferentially ionized over the target analyte.[3]
Q3: How can I detect and quantify ion suppression in my experiments?
A: Two common experimental methods to assess ion suppression are the post-column infusion experiment and the post-extraction spike experiment.
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the constant analyte signal indicates the retention times at which co-eluting matrix components are causing ion suppression.
-
Post-Extraction Spike: This quantitative method determines the extent of ion suppression. The response of an analyte in a pure solvent is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process. The difference in signal intensity reveals the degree of ion suppression or enhancement.[3]
Troubleshooting Guides
Issue: I am observing low signal intensity and poor reproducibility for my target analyte in a plant extract.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help you identify the cause and find a solution.
Caption: Troubleshooting workflow for addressing ion suppression.
Step 1: Detect and Quantify Ion Suppression
Before attempting to solve the problem, confirm that ion suppression is indeed the cause.
-
Perform a Post-Column Infusion Experiment: This will show you if and where ion suppression is occurring in your chromatogram.
-
Perform a Post-Extraction Spike Experiment: This will quantify the extent of the signal suppression.
Step 2: Implement Mitigation Strategies
Based on your findings, choose one or more of the following strategies:
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. The choice of sorbent is critical and depends on the properties of your analyte and the matrix.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
-
Sample Dilution: A simple and often effective method to reduce the concentration of matrix components.[4][5] However, be mindful of diluting your analyte below the limit of detection.[3]
Data Presentation: Comparison of Sample Preparation Techniques
The following tables provide a summary of the effectiveness of different sample preparation strategies in reducing ion suppression.
Table 1: Effect of Dilution on Matrix Effect in Curry Leaf Extract
| Dilution Factor | Percentage of Compounds with Strong to Medium Matrix Effect (>20%) |
| 1 (No Dilution) | 77% |
| 5 | 10% |
| 10 | 3% |
Data adapted from a study on agrochemical residues, demonstrating the general principle of dilution.[6]
Table 2: Comparison of d-SPE Sorbent Performance for Pesticide Analysis in Rapeseeds
| d-SPE Sorbent | Percentage of Pesticides with Acceptable Recovery (70-120%) | General Observations |
| EMR-Lipid | ~58% | Good performance for a wide range of pesticides. |
| Z-Sep | Lower than EMR-Lipid | Significant interaction with polar analytes. |
| PSA/C18 | Lower than EMR-Lipid | Important interactions with polar analytes. |
Data adapted from a comparative study on d-SPE sorbents for fatty matrices, highlighting the importance of sorbent selection.[7]
Strategy 2: Optimize Chromatographic Conditions
If co-elution of matrix components with your analyte is the issue, modifying your chromatographic method can help.
-
Change the Gradient: A shallower gradient can improve the separation of the analyte from interfering compounds.[8]
-
Use a Different Stationary Phase: A column with a different chemistry may provide better selectivity for your analyte and the matrix components.
-
Adjust Mobile Phase pH: For ionizable compounds, altering the pH of the mobile phase can change their retention time and separate them from interferences.[9]
Strategy 3: Optimize Mass Spectrometer Parameters
In some cases, adjusting the MS parameters can help minimize the impact of ion suppression.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[9]
-
Optimize Source Parameters: Adjusting parameters like capillary voltage, gas flow rates, and temperature can sometimes improve ionization efficiency in the presence of matrix.[9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify retention time regions with significant ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-union
-
Standard solution of the analyte
-
Blank plant extract (prepared using your standard extraction procedure)
Workflow:
Caption: Experimental setup for a post-column infusion experiment.
Procedure:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS system as shown in the diagram above. The syringe pump will continuously deliver the analyte standard to the T-union, where it will mix with the eluent from the analytical column before entering the mass spectrometer.
-
Begin infusing the analyte standard and acquire data on the mass spectrometer to establish a stable baseline signal.
-
Inject the blank plant extract onto the LC column and run your standard chromatographic method.
-
Monitor the signal of the infused analyte. A drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Post-Extraction Spike Experiment
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
Analyte standard solution
-
Blank plant matrix
-
Your established sample preparation and LC-MS methods
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte standard into the final solvent used for reconstitution to a known concentration.
-
Set B (Post-Spike Sample): Process a blank plant matrix sample through your entire extraction procedure. In the final step, spike the analyte standard into the extracted matrix to the same concentration as Set A.
-
Set C (Pre-Spike Sample - for recovery calculation): Spike the analyte standard into the blank plant matrix before the extraction procedure. Process this sample through the entire extraction procedure.
-
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the Matrix Effect (%ME): %ME = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%RE): %RE = ( (Peak Area in Set C) / (Peak Area in Set B) ) * 100
-
Calculate the Process Efficiency (%PE): %PE = ( (Peak Area in Set C) / (Peak Area in Set A) ) * 100 = (%ME * %RE) / 100
References
- 1. longdom.org [longdom.org]
- 2. biocompare.com [biocompare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Isotope Effects of Deuterium Labeling in Chromatography
Welcome to the Technical Support Center for managing and minimizing the chromatographic isotope effects of deuterium (B1214612) labeling. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the chromatographic behavior of deuterated molecules. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and visual aids to streamline your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated analyte?
A1: This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE). It arises from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These minor differences can alter the interactions between the analyte and the stationary phase, resulting in a shift in retention time.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts, an observation termed the "inverse isotope effect".[1][3]
Q2: What factors influence the magnitude of the retention time shift?
A2: The extent of the retention time shift is influenced by several factors:
-
Number of Deuterium Atoms: A larger number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[3]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[3] Deuterium substitution on aliphatic groups often has a more pronounced effect than on aromatic rings.[1][4]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[2][5]
-
Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[3]
Q3: My deuterated internal standard and analyte used to co-elute, but now I'm seeing a separation. What could be the cause?
A3: A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte often points to changes in the chromatographic system itself, rather than a change in the inherent isotope effect.[3] Potential causes include:
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.
-
Column Temperature Fluctuations: Inconsistent column temperature can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[3] Generally, an increase in temperature leads to shorter retention times.[3]
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength and affect the separation.
-
Column Contamination: Buildup of matrix components on the column can create active sites that interact differently with the analyte and the deuterated standard.
Q4: How can I minimize or manage the retention time shift between my deuterated and non-deuterated compounds?
A4: While the isotope effect is an intrinsic property, several strategies can be employed to minimize the retention time difference or manage its impact on your analysis:
-
Optimize Mobile Phase Composition: Systematically varying the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) and the pH of the mobile phase can help fine-tune retention times and potentially achieve co-elution.[3]
-
Adjust Column Temperature: Carefully controlling and adjusting the column temperature can influence the interactions with the stationary phase and reduce the separation between the isotopologues.[5]
-
Select an Appropriate Column: Pentafluorophenyl (PFP) columns have been shown to be effective in reducing the chromatographic deuterium effect, potentially through electronic interactions with the deuterated metabolites.[6]
-
Use 13C or 15N Labeling: If feasible, using heavier isotopes like 13C or 15N for labeling can be a more effective approach to avoid chromatographic isotope effects, as they have a negligible impact on retention time compared to deuterium.[7]
Q5: I'm observing peak splitting or tailing for my deuterated standard. What are the possible causes and solutions?
A5: Peak splitting or tailing can be caused by a variety of factors, some of which may be more pronounced for deuterated compounds.
-
Column Voids or Contamination: A void at the head of the column or contamination of the stationary phase can create multiple flow paths, leading to peak distortion.[8] Replacing the column or using a guard column can help.
-
Blocked Frit: A partially blocked frit can disrupt the flow of the mobile phase, causing peak splitting.[8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Secondary Interactions: For basic compounds, interactions with acidic silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.[10] Optimizing the mobile phase pH or using a column with end-capping can mitigate this.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Retention Time Shifts
This guide provides a step-by-step workflow for troubleshooting unexpected separation between a deuterated internal standard and its corresponding analyte.
Caption: A decision tree for troubleshooting retention time shifts.
Data Presentation
The following tables summarize quantitative data on the chromatographic isotope effect from various studies.
Table 1: Deuterium Isotope Effects in Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Deuterated Analog | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Isotope Effect (t_R(H)/t_R(D)) | Reference |
| Metformin | d6-Metformin | 3.60 min | 3.57 min | 0.03 min | 1.0084 | [1] |
| Various Analytes | - | - | - | - | 1.0009 - 1.0400 | [1] |
Table 2: Deuterium Isotope Effects in Reversed-Phase Liquid Chromatography (RPLC)
| Compound | Deuterated Analog | Retention Time Shift (Δt_R) | Chromatographic Conditions | Reference |
| Dimethyl-labeled peptides | Intermediate labeled | Median shift of 2.0 s | C18 column, Acetonitrile/Water with 0.1% Formic Acid gradient | [1] |
| Dimethyl-labeled peptides | Heavy labeled | Median shift of 2.9 s | C18 column, Acetonitrile/Water with 0.1% Formic Acid gradient | [1] |
| Yonkenafil | d-Yonkenafil | 0.05 min | C18 column, Acetonitrile/Water with 0.1% Formic Acid gradient | [10] |
Table 3: Deuterium Isotope Effects in Normal-Phase Liquid Chromatography (NPLC)
| Compound | Deuterated Analog | Retention Time (Protiated) | Retention Time (Deuterated) | Chromatographic Conditions | Reference |
| Olanzapine (B1677200) (OLZ) | OLZ-D3 | 1.60 | 1.66 | Nucleosil Silica column, Mobile phase with ammonium (B1175870) acetate (B1210297) | [11] |
| Des-methyl olanzapine (DES) | DES-D8 | 2.62 | 2.74 | Nucleosil Silica column, Mobile phase with ammonium acetate | [11] |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition to Minimize Deuterium Isotope Effect
Objective: To determine the optimal mobile phase composition (organic modifier percentage and pH) to minimize the retention time difference (Δt_R) between a deuterated compound and its non-deuterated analogue.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent. Prepare a mixed solution containing both standards at a concentration suitable for UV or MS detection.
-
Initial Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV or MS, as appropriate for the analytes.
-
-
Organic Modifier Optimization:
-
Perform a series of isocratic or shallow gradient runs, systematically varying the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
Inject the mixed standard solution at each condition and record the retention times of both the deuterated and non-deuterated compounds.
-
Calculate the Δt_R for each condition.
-
-
pH Optimization (for ionizable compounds):
-
Using the optimal organic modifier percentage determined in the previous step, prepare a series of mobile phases with different pH values (e.g., using phosphate (B84403) or acetate buffers).
-
Repeat the chromatographic analysis at each pH and record the retention times and Δt_R.
-
-
Data Analysis:
-
Plot Δt_R as a function of the organic modifier percentage and mobile phase pH.
-
Identify the conditions that result in the minimum Δt_R.
-
Caption: Workflow for mobile phase optimization to minimize CDE.
Protocol 2: Method for Minimizing Deuterium Isotope Effect Using a Pentafluorophenyl (PFP) Column
Objective: To reduce the chromatographic deuterium effect (CDE) for a pair of deuterated and non-deuterated analytes using a PFP stationary phase.
Methodology:
-
Column Installation and Equilibration:
-
Install a PFP column (e.g., 2.1 x 100 mm, 2.6 µm particle size) into the LC system.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
-
Standard Preparation: Prepare a mixed solution of the deuterated and non-deuterated standards in the initial mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to a basic condition, e.g., pH 9, with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to elute the compounds of interest (e.g., 10-80% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: MS/MS detection monitoring the specific transitions for both the light and heavy isotopologues.
-
-
Analysis:
-
Inject the mixed standard solution.
-
Record the retention times for both the deuterated and non-deuterated compounds.
-
-
Comparison and Data Analysis:
-
Calculate the retention time difference (Δt_R) on the PFP column.
-
If data is available from a C18 column under similar conditions, compare the Δt_R to quantify the reduction in the CDE achieved with the PFP column. Studies have shown that PFP columns under basic mobile phase conditions can significantly reduce the CDE.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. mz-at.de [mz-at.de]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting Guide: Inconsistent Internal Standard Response
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. tandfonline.com [tandfonline.com]
- 12. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Indolylacetyl)-L-valine-d4 stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of N-(3-Indolylacetyl)-L-valine-d4 in various solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results or Appearance of Unexpected Peaks in LC-MS Analysis
-
Possible Cause 1: Degradation of the Compound. this compound, like other indole-containing compounds and N-acyl amino acids, can be susceptible to degradation. The primary degradation pathways are likely hydrolysis of the amide bond and oxidation or photodegradation of the indole (B1671886) ring.
-
Troubleshooting Steps:
-
Review Solvent Choice and pH: Acidic or strongly basic conditions can catalyze the hydrolysis of the amide bond, yielding indole-3-acetic acid-d4 and L-valine.[1][2][3] If using aqueous buffers, ensure the pH is near neutral (pH 6-8) for enhanced stability.
-
Protect from Light: Indole compounds are often light-sensitive and can photodegrade.[4] Store stock solutions and samples in amber vials or protect them from light by wrapping them in aluminum foil.
-
Control Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C and minimize the time samples are kept at room temperature.
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions as detailed in the Experimental Protocols section. This will help in confirming if the unexpected peaks correspond to degradation products.
-
-
-
Possible Cause 2: Deuterium-Hydrogen Exchange. While the deuterium (B1214612) labels on the indole ring are generally stable, extreme pH or high temperatures could potentially facilitate exchange with protons from the solvent.
-
Troubleshooting Steps:
-
Use Aprotic or Deuterated Solvents: When possible, use aprotic solvents (e.g., acetonitrile (B52724), DMSO) for long-term storage of stock solutions. For NMR studies, use high-purity deuterated solvents.
-
Control pH: Avoid strongly acidic or basic aqueous solutions to minimize the risk of deuterium exchange.
-
Analyze by Mass Spectrometry: High-resolution mass spectrometry can be used to monitor the isotopic purity of the compound over time.
-
-
Issue 2: Poor Solubility or Precipitation of the Compound
-
Possible Cause: Inappropriate Solvent Selection. The solubility of this compound will vary depending on the solvent.
-
Troubleshooting Steps:
-
Consult Solubility Data of Analogs: The non-deuterated analog, indole-3-acetic acid, is soluble in polar organic solvents like ethanol, methanol, and DMSO, but has limited solubility in water.[5][6][7][8] this compound is expected to have similar solubility properties.
-
Use a Co-solvent: If the compound needs to be dissolved in an aqueous buffer, first dissolve it in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing. Do not exceed a final organic solvent concentration that is incompatible with your experimental system.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For long-term stability, it is recommended to prepare stock solutions in high-purity aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. These solvents minimize the risk of hydrolysis. For immediate use in aqueous-based assays, a stock solution in DMSO can be diluted into the appropriate aqueous buffer.
Q2: How should I store stock solutions and working solutions of this compound?
A2: Stock solutions in aprotic solvents should be stored in airtight amber vials at -20°C or -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an indole ring are often susceptible to photodegradation.[4] It is crucial to protect solutions and solid material from light by using amber vials or by working in a dark environment.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation products are indole-3-acetic acid-d4 and L-valine, resulting from the hydrolysis of the amide bond.[1][2][3] Oxidative degradation of the indole ring can also occur, leading to various oxidized species.
Q5: How can I monitor the stability of this compound in my solvent system?
A5: The stability can be monitored using a stability-indicating analytical method, typically HPLC or UPLC coupled with a UV or mass spectrometry detector. The method should be able to separate the intact compound from its potential degradation products. A detailed protocol for a stability study is provided below.
Data Presentation
The following tables present illustrative stability data for this compound in different solvents and conditions. This data is hypothetical and intended to serve as a guideline. Actual stability should be determined empirically.
Table 1: Illustrative Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | % Remaining after 24 hours | % Remaining after 7 days |
| Acetonitrile | >99% | 98% |
| DMSO | >99% | 99% |
| Methanol | 98% | 95% |
| Water (pH 7.0) | 97% | 90% |
| 0.1 M HCl | 85% | 60% |
| 0.1 M NaOH | 90% | 75% |
Table 2: Illustrative Effect of Temperature and Light on the Stability of this compound in an Aqueous Buffer (pH 7.4)
| Condition | % Remaining after 24 hours |
| 2-8°C, Protected from Light | >99% |
| 25°C, Protected from Light | 97% |
| 25°C, Exposed to Light | 90% |
| 40°C, Protected from Light | 92% |
Experimental Protocols
Protocol 1: General Solution Stability Study
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the selected solvent.
-
Sample Preparation: Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., 2-8°C, 25°C, 40°C).
-
Initial Analysis (Time = 0): Immediately after preparation, analyze one aliquot using a validated stability-indicating HPLC-UV or LC-MS method to determine the initial concentration and purity.
-
Storage: Store the remaining aliquots under the specified conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 7 days, 14 days, 30 days), retrieve an aliquot from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as for the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor for the appearance and increase of any degradation peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[9][10][11][12][13]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a clear vial containing the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products formed.
Mandatory Visualization
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Common pitfalls in quantitative plant metabolomics
Welcome to the Technical Support Center for Quantitative Plant Metabolomics. This guide is designed to provide researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions to navigate the common pitfalls encountered during quantitative plant metabolomics experiments.
This section is organized by the key stages of a typical quantitative plant metabolomics workflow: Experimental Design, Sample Preparation, Data Acquisition, and Data Analysis & Interpretation.
I. Experimental Design
A robust experimental design is fundamental to obtaining meaningful and reproducible results.[1][2][3] Overlooking critical aspects at this stage can introduce variability that masks true biological differences.[4]
Q1: What are the most critical factors to consider when designing a quantitative plant metabolomics experiment?
A1: A well-thought-out experimental design is crucial for the success of your metabolomics analysis.[1][3] Key considerations include:
-
Clear Hypothesis: Your experimental design should be driven by a clear and focused research question. This will guide choices regarding plant material, treatments, and the class of metabolites to target.
-
Replication: It is essential to distinguish between biological and technical replicates.
-
Randomization: Randomizing the order of sample collection, preparation, and analysis helps to minimize the impact of systematic biases.[6]
-
Blocking: Grouping experimental units into blocks where conditions are more similar can help to reduce the impact of known sources of variation, such as different growth chambers or analysis dates.[5]
-
Power Analysis: A power analysis can help determine the minimum sample size needed to detect a statistically significant effect, reducing the risk of false negatives.[6]
Q2: How can I minimize variability introduced by environmental factors during plant growth?
A2: Environmental conditions can significantly impact the plant metabolome. To minimize this variability:
-
Controlled Environment: Grow plants in a controlled environment (e.g., growth chamber) with consistent light, temperature, humidity, and watering regimes.
-
Acclimatization: Allow plants to acclimatize to the experimental conditions before applying any treatments.
-
Record Keeping: Meticulously document all growth conditions and any potential stressors the plants may have experienced.
II. Sample Preparation
Q3: What is the best method for quenching metabolic activity in plant tissues?
A3: Rapidly stopping all enzymatic activity is critical. The ideal quenching method should be fast and not cause metabolite leakage or degradation.[7]
-
Cryogenic Quenching: The most common and effective method is flash-freezing the tissue in liquid nitrogen immediately after harvesting.[8]
-
Solvent Quenching: Using cold solvents like methanol (B129727) at -20 to -40°C can also be effective.[6] However, hot solvents may not completely inactivate all enzymes and can degrade heat-sensitive compounds.[6] It's important to note that some solvent choices, like methanol under acidic conditions, can lead to the artificial methylation of metabolites.[9]
Q4: How do I choose the right extraction solvent for my target metabolites?
A4: The choice of extraction solvent is critical and depends on the physicochemical properties of the metabolites of interest. There is no single solvent that is optimal for all chemical classes.[9]
| Solvent System | Target Metabolites | Advantages | Disadvantages |
| Methanol/Water Mixtures | Broad range of polar and semi-polar metabolites | Efficient for a wide variety of compounds. | May not be suitable for very lipophilic compounds.[9] |
| Acetonitrile/Water Mixtures | Polar metabolites | Suitable for both NMR and MS analysis.[10] | May miss very lipophilic components.[9] |
| Chloroform/Methanol/Water (Bligh-Dyer or Folch) | Lipids and polar metabolites (in different phases) | Allows for the separation of lipophilic and hydrophilic compounds. | More complex procedure. |
| Hexane | Very lipophilic compounds | Good for extracting lipids. | Will miss polar compounds like sugars.[9] |
Q5: How can I prevent sample degradation during storage?
A5: Improper storage can lead to significant changes in the metabolome.
-
Low Temperatures: Store samples at -80°C or in liquid nitrogen to minimize enzymatic and chemical degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause degradation and should be avoided.[11] Aliquoting samples before freezing is recommended.
-
Drying: The presence of water can promote enzymatic activity and microbial growth.[6] Lyophilization (freeze-drying) is a common method for drying plant tissues before extraction.
III. Data Acquisition
The analytical platform and its operational parameters will determine the quality and coverage of your metabolomics data.
Q6: What are the common issues with LC-MS and GC-MS analysis in plant metabolomics?
A6: Both LC-MS and GC-MS are powerful techniques, but each has its own set of challenges.
-
LC-MS:
-
Matrix Effects: Co-eluting compounds from the complex plant matrix can suppress or enhance the ionization of target analytes, affecting quantification.[11][12] The use of matrix-matched calibration standards or stable isotope-labeled internal standards can help mitigate this.[11]
-
Carry-over: Residual analytes from a previous injection can lead to false positives in the subsequent run. Running blank injections between samples is crucial.[11]
-
-
GC-MS:
-
Derivatization: Many polar metabolites are not volatile enough for GC-MS and require chemical derivatization. This two-step process (methoxyamination followed by silylation) can be a source of variability if not performed consistently.[13]
-
Thermal Degradation: Some thermolabile compounds may degrade in the hot GC inlet.[13]
-
Q7: Why is the use of Quality Control (QC) samples so important?
A7: QC samples are essential for monitoring the performance and stability of the analytical system throughout a large-scale experiment.[14][15]
-
Preparation: A pooled QC sample is typically created by mixing small aliquots from every biological sample in the study.
-
Analysis: QC samples are injected at regular intervals throughout the analytical run.
-
Purpose:
-
Monitor instrument stability and signal drift.
-
Assess analytical precision.
-
Aid in data normalization to correct for systematic variations.
-
IV. Data Analysis & Interpretation
The complexity and volume of metabolomics data present numerous challenges in processing and interpretation.
Q8: What are common pitfalls in metabolomics data processing and normalization?
A8: Incorrect data handling can introduce artifacts and lead to misleading results.
-
Peak Picking and Alignment: Inaccurate peak detection and alignment across samples can result in missing values and incorrect quantification.
-
Normalization: This step is crucial to correct for variations in sample loading and instrument response. However, inappropriate normalization methods can create artifacts.[16] It is important to assess the data for any systematic drift before and after normalization.
-
Handling Missing Values: Simply replacing missing values with zeros can significantly skew statistical analysis. More sophisticated imputation methods should be considered.[16]
Q9: How can I improve the confidence of metabolite identification?
A9: A significant challenge in metabolomics is the high number of unidentified peaks in a dataset.[17] To improve identification confidence:
-
Use Orthogonal Data: According to the Metabolomics Standards Initiative (MSI), metabolite identification should be based on at least two independent, orthogonal data points, such as retention time/index and mass spectrum.[12]
-
Spectral Libraries: Compare experimental mass spectra to those in public or in-house spectral libraries.
-
Authentic Standards: The most confident identifications are made by comparing the retention time and mass spectrum of the experimental peak to that of an authentic chemical standard run on the same instrument.[12]
Q10: What are adducts and isotopes, and why are they a problem in data analysis?
A10: In mass spectrometry, a single compound can generate multiple signals in the form of adducts and isotopes, which can complicate data analysis.[16]
-
Adducts: These are ions formed when a metabolite molecule associates with other ions present in the mobile phase (e.g., [M+Na]+, [M+K]+).
-
Isotopes: These are peaks that represent the presence of naturally occurring heavier isotopes (e.g., ¹³C) in the metabolite's structure.
-
The Problem: If not correctly identified, these different signals from the same compound can be mistaken for unique metabolites, inflating the number of significant features and leading to incorrect biological interpretations.[16]
-
Solution: Use software tools that can group adducts and isotopes belonging to the same parent compound.
Experimental Workflows & Logical Relationships
Diagram 1: General Quantitative Plant Metabolomics Workflow
A high-level overview of the key stages in a quantitative plant metabolomics experiment.
Diagram 2: Troubleshooting Logic for Inconsistent Results
A logical approach to diagnosing the source of variability in a metabolomics experiment.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Aspects of experimental design for plant metabolomics experiments and guidelines for growth of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Experimental Design, Quality Assurance, and Control in Plant Metabolomics Experiments. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
- 6. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics | MDPI [mdpi.com]
- 7. Considerations in Sample Preparation, Collection, and Extraction Approaches Applied in Microbial, Plant, and Mammalian Metabolic Profiling (Chapter 4) - Methodologies for Metabolomics [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.organomation.com [blog.organomation.com]
- 12. thamesrestek.co.uk [thamesrestek.co.uk]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Quality control for plant metabolomics: reporting MSI-compliant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts [agris.fao.org]
- 16. accurascience.com [accurascience.com]
- 17. Analysis of plant metabolomics data using identification‐free approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Auxin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of auxin, a pivotal plant hormone, is critical for understanding plant growth, development, and responses to stimuli. This guide provides an objective comparison of two prevalent analytical methods for auxin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of quantitative data for the validation of LC-MS/MS and ELISA for the quantification of Indole-3-Acetic Acid (IAA), the most common auxin.
| Validation Parameter | LC-MS/MS | ELISA |
| Linearity (R²) | >0.99[1] | Not typically reported |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | 0.88 - 0.92 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 2.47 - 3.13 ng/mL[2][3] |
| Precision (Intra-assay CV) | Typically <15% | <8% - 10%[2][4] |
| Precision (Inter-assay CV) | Typically <15% | <10% - 12%[2][4] |
| Accuracy (Recovery) | Method dependent, often high with internal standards | 82% - 102%[5] |
| Specificity | High, based on mass-to-charge ratio | Potential for cross-reactivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique renowned for its high sensitivity and selectivity in quantifying small molecules like auxin from complex biological matrices.[6]
1. Sample Preparation and Extraction:
-
Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: Auxins are extracted using an organic solvent, often a mixture of isopropanol, water, and hydrochloric acid. To account for extraction losses, a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added.[7]
-
Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering compounds from the crude extract.[7]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the auxins.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target auxin and the internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that utilizes the specific binding of antibodies to antigens for quantification. Commercial ELISA kits are available for auxin analysis.[7]
1. Principle:
This assay typically employs a competitive inhibition enzyme immunoassay technique.[2] A known amount of labeled auxin competes with the auxin in the sample for binding to a limited number of specific antibody sites pre-coated on a microplate.
2. Assay Procedure:
-
Sample/Standard Addition: Standards and samples are added to the wells of the microplate.
-
Competitive Binding: A biotin-conjugated antibody specific to auxin is added, initiating the competitive binding reaction.
-
Incubation and Washing: The plate is incubated, and then washed to remove unbound components.
-
Enzyme Conjugate Addition: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of auxin in the sample is inversely proportional to the color intensity and is determined by comparing the sample's absorbance to a standard curve.[2]
Mandatory Visualizations
Diagrams are provided to illustrate key processes and pathways related to auxin analysis and signaling.
Experimental workflow for auxin quantification.
Simplified auxin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 3. biomatik.com [biomatik.com]
- 4. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. Plant IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Plant Hormone Analysis: A Comparative Guide to Quantification Methods
A deep dive into the inter-laboratory comparison of plant hormone quantification methods, offering researchers, scientists, and drug development professionals a comprehensive guide to making informed decisions for their analytical needs. This guide provides a detailed comparison of prevalent methodologies, supported by experimental data and standardized protocols.
The precise quantification of plant hormones is paramount to understanding the intricate signaling networks that govern plant growth, development, and responses to environmental stimuli.[1] The choice of analytical technique significantly impacts the accuracy, sensitivity, and reproducibility of these measurements.[2][3] This guide offers an objective comparison of commonly employed methods, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current gold standard in the field.[1][4]
Comparative Performance of Quantification Methods
The reliability of any analytical method hinges on its validated performance characteristics.[1][2] Key parameters include linearity, sensitivity (Limit of Detection and Quantification), accuracy, and precision. The following tables summarize quantitative data from various studies, providing a comparative overview of different LC-MS/MS methods for the analysis of key plant hormones. It is important to note that direct comparison between different laboratories can be challenging due to variations in instrumentation, matrices, and specific experimental setups.[2][3]
Table 1: Performance Characteristics of LC-MS/MS Methods for Phytohormone Quantification in Arabidopsis thaliana
| Phytohormone | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | - | - | ~100 | [2] |
| Abscisic acid (ABA) | - | - | ~100 | [2] |
| Jasmonic acid (JA) | - | - | - | [2] |
| Jasmonic acid-isoleucine (JA-Ile) | - | - | - | [2] |
| Salicylic acid (SA) | - | - | - | [2] |
| 12-oxophytodienoic acid (OPDA) | - | - | 67.95 | [2] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Phytohormone Quantification in Citrus sinensis
| Phytohormone | Recovery (%) | Reference |
| Indole-3-acetic acid (IAA) | Significantly different from Arabidopsis | [2] |
| Abscisic acid (ABA) | - | [2] |
| Jasmonic acid (JA) | - | [2] |
| Jasmonic acid-isoleucine (JA-Ile) | - | [2] |
| Salicylic acid (SA) | - | [2] |
| 12-oxophytodienoic acid (OPDA) | - | [2] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable results are contingent upon well-defined experimental protocols.[1] The following section outlines a generalized, yet detailed, methodology for plant hormone analysis using LC-MS/MS, based on common practices found in the literature.[1][3][5][6][7][8]
Sample Preparation
-
Homogenization: Plant tissues (e.g., leaves, roots) are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a homogenizer.[5] This step is crucial for efficient extraction.
-
Extraction: The powdered tissue is extracted with a cold solvent, typically 80% acetonitrile (B52724) containing 1% acetic acid.[8] An internal standard, a stable isotope-labeled version of the target hormone, is added at this stage to account for losses during sample processing.[9][10]
-
Centrifugation: The extract is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[2][3] The supernatant containing the hormones is carefully collected.[1]
Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Activation: A reversed-phase SPE cartridge (e.g., Oasis HLB, Sep-Pak tC18) is activated with methanol (B129727) and then equilibrated with the appropriate solvent.[5][7][8]
-
Sample Loading and Washing: The supernatant from the extraction step is loaded onto the cartridge. The cartridge is then washed to remove interfering compounds.[7][8]
-
Elution: The plant hormones are eluted from the cartridge using a suitable solvent, such as 80% acetonitrile with 1% acetic acid.[7][8]
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen or using a vacuum concentrator. The dried residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.[1][2][3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A reversed-phase C18 column is commonly used to separate the different plant hormones.[1] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing 0.1% formic acid, is employed.[1]
-
Tandem Mass Spectrometry (MS/MS): The separated hormones from the LC column are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source.[1] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[1][6]
Visualizing the Workflow and a Key Signaling Interaction
To better illustrate the analytical process and a fundamental hormonal interaction, the following diagrams were generated using the DOT language.
Caption: General experimental workflow for plant hormone quantification.
Caption: Simplified auxin and cytokinin signaling crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of plant hormones by standard addition method [protocols.io]
- 6. Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds [bio-protocol.org]
- 9. Modern Methods for the Quantitative Analysis of Plant Hormones | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
The Performance Advantage of N-(3-Indolylacetyl)-L-valine-d4 in Quantitative Analysis
In the precise world of quantitative analysis, particularly within drug development and clinical research, the accuracy of measurements is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data. This guide provides a comparative overview of N-(3-Indolylacetyl)-L-valine-d4, a deuterated internal standard, and its non-deuterated counterparts, highlighting its superior performance with supporting principles and experimental considerations.
Unveiling the Superiority of Deuterated Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS) applications.[1] The key to their effectiveness lies in their near-identical chemical and physical properties to the analyte of interest, in this case, N-(3-Indolylacetyl)-L-valine. The replacement of four hydrogen atoms with deuterium (B1214612) atoms results in a molecule that behaves almost identically during sample preparation, chromatography, and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1] This co-elution and similar ionization response allow for the effective correction of variability that can be introduced during the analytical process.[2]
The primary advantage of using a deuterated standard like this compound is the compensation for matrix effects.[3] Biological samples are complex matrices, and co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard experiences the same matrix effects as the non-deuterated analyte, the ratio of their signals remains constant, ensuring accurate quantification even in complex biological samples.[4][5]
Comparative Performance Metrics
The choice of an internal standard significantly impacts the quality of quantitative data. The following table summarizes the key performance differences between using this compound and other common types of internal standards.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analog IS | Structural Analog IS (Different Compound) |
| Co-elution with Analyte | Excellent: Co-elutes with the analyte, providing the best correction for matrix effects and chromatographic variability.[1][2] | Not Applicable: Cannot be used as an internal standard for itself. | Variable: May or may not co-elute, leading to potential inaccuracies in correction. |
| Ionization Efficiency | Nearly Identical: Experiences the same ionization suppression or enhancement as the analyte.[5] | Identical: But cannot be distinguished by the mass spectrometer. | Different: Will have a different ionization efficiency, leading to less accurate correction. |
| Correction for Matrix Effects | Excellent: Effectively corrects for signal suppression or enhancement.[3][4] | Not Applicable | Poor to Moderate: Inability to perfectly mimic the analyte's behavior in the ion source. |
| Accuracy & Precision | High: Minimizes variability in sample preparation, injection volume, and instrument response.[1][4] | Not Applicable | Lower: Susceptible to differential recovery and matrix effects. |
| Regulatory Acceptance | High: Recommended by regulatory agencies for bioanalytical method validation.[1][3] | Not Applicable | Moderate: May require more extensive validation to demonstrate suitability. |
Experimental Workflow for Quantitative Analysis
A typical experimental workflow for the quantification of N-(3-Indolylacetyl)-L-valine using its deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 1. A generalized workflow for the quantitative analysis of N-(3-Indolylacetyl)-L-valine using a deuterated internal standard.
Detailed Experimental Protocol: A Generic Approach
The following is a representative protocol for the extraction and analysis of N-(3-Indolylacetyl)-L-valine from a biological matrix, such as plasma, using this compound as an internal standard.
1. Sample Preparation:
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both N-(3-Indolylacetyl)-L-valine and this compound would be monitored. The +4 Da mass shift of the deuterated standard will be used for its detection.
-
The Metabolic Context: Indole-3-Acetic Acid Pathway
N-(3-Indolylacetyl)-L-valine is a conjugate of Indole-3-acetic acid (IAA), a prominent plant hormone of the auxin class. The metabolic pathways of IAA are crucial for controlling its active levels in organisms.[6] Understanding these pathways provides context for the analysis of its conjugates.
Figure 2. Simplified metabolic pathways of Indole-3-acetic acid (IAA), showing conjugation and oxidation routes.
IAA can be conjugated to amino acids, such as valine, aspartate, and glutamate, or oxidized to form products like oxindole-3-acetic acid.[6][7] These processes regulate the levels of free, active IAA. The accurate quantification of these conjugates is therefore essential for studying plant physiology and related biochemical pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Selecting Internal Standards for Quantitative Auxin Analysis
For researchers, scientists, and drug development professionals engaged in auxinomics, the accurate quantification of auxins is paramount. The low endogenous concentrations of these phytohormones in complex plant matrices necessitate robust analytical methods, where the choice of an internal standard is a critical determinant of data quality. This guide provides a comparative analysis of commonly used internal standards in auxin analysis, supported by experimental data and detailed protocols to aid in methodological design and implementation.
The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during extraction, purification, and ionization, thereby compensating for sample loss and matrix effects.[1] In mass spectrometry-based auxinomics, stable isotope-labeled analogs of the target auxin, most commonly indole-3-acetic acid (IAA), are the gold standard.[2] The most prevalent of these are deuterium-labeled ([²H] or D) and carbon-13-labeled ([¹³C]) IAA.
Comparison of Isotope-Labeled Internal Standards
While both deuterium (B1214612) and carbon-13 labeled standards are widely used, they possess distinct characteristics that can influence analytical outcomes. ¹³C-labeled standards are generally considered superior for many applications.[3] They share nearly identical physicochemical properties with their native counterparts, ensuring co-elution during liquid chromatography (LC).[1] Deuterated standards, conversely, can exhibit a slight chromatographic shift, eluting marginally earlier than the non-deuterated analyte due to the "isotope effect."[1][4] This separation can compromise quantification accuracy, particularly in the presence of significant matrix effects.[4] Furthermore, deuterium atoms in certain molecular positions may be susceptible to exchange, which would compromise the stability of the standard.[4] Despite these potential drawbacks, deuterated standards are often more readily available and less expensive than their ¹³C counterparts.[3][5]
The following table summarizes the performance characteristics of various isotopically labeled internal standards for auxin analysis as reported in the literature. It is important to note that direct head-to-head comparisons across different studies are challenging due to variations in instrumentation, matrices, and experimental protocols.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Linearity (R²) | Recovery (%) | LOD/LOQ | Citation(s) |
| ¹³C₆-IAA | IAA | Arabidopsis thaliana | GC-MS | >0.99 | Not explicitly stated, but used for accurate quantification | Picogram levels | [6] |
| ¹³C₆-IAA | IAA | Various Plant Tissues | GC-MS | Not explicitly stated, but used as the standard for comparison | Not explicitly stated, but used for validation of ELISA | Not explicitly stated | [7] |
| ¹³C₆-IAA | IAA | Tobacco BY-2 Cells | LC-MS | Not explicitly stated, used for quantitative analysis | Not explicitly stated | Not explicitly stated | [8] |
| ²H₄-IAA | ¹⁵N₁-IAA, ¹³C₈,¹⁵N₁-IAA | Arabidopsis thaliana | LC-MS/MS | Not explicitly stated, used for isotope dilution quantification | Not explicitly stated | Not explicitly stated | [9] |
| ²H₅-IAA | IAA | Not specified | Not specified | Not explicitly stated, mentioned as a commonly used standard | Not explicitly stated | Not explicitly stated | [10] |
| d₆-ABA | ABA | Sugar Beet Leaves | HPLC-MS/MS | >0.99 | Not explicitly stated, used for normalization | Not explicitly stated | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is often not explicitly presented in a comparative format in the source literature, but the utility of these standards for robust quantification is demonstrated.
Experimental Protocols
A generalized experimental protocol for the quantification of IAA in plant tissue using a stable isotope-labeled internal standard and LC-MS/MS is provided below. This protocol is a composite of methodologies described in the literature and should be optimized for specific plant tissues and instrumentation.[2][6][12]
-
Harvest 10-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[6]
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
To the homogenized sample, add a known amount of the chosen internal standard (e.g., ¹³C₆-IAA) in a pre-chilled extraction solvent. A common extraction solvent is a mixture of isopropanol (B130326) and water or acetonitrile (B52724) and water.[8][10]
-
Vortex the sample vigorously and incubate at 4°C with shaking for a designated period (e.g., 30 minutes to overnight).[11]
-
Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with the same solvent, and the supernatants pooled.
-
To reduce matrix effects, the crude extract is often purified using SPE cartridges, such as a C18 or mixed-mode cation exchange (MCX) cartridge.[10]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the auxins with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen gas or using a centrifugal evaporator.[13]
-
For GC-MS analysis, auxins must be derivatized to increase their volatility. A common derivatization agent is diazomethane (B1218177) to form methyl esters.[6] This step is generally not required for LC-MS analysis.
-
Reconstitute the dried residue in a suitable solvent, typically the initial mobile phase of the LC gradient.[13]
-
Inject the sample into an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[14]
-
Separate the auxins using a reversed-phase C18 column with a gradient elution program, for example, using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.[15]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the endogenous auxin and the stable isotope-labeled internal standard.[1]
-
The concentration of the endogenous auxin is determined by calculating the peak area ratio of the analyte to the internal standard.
-
This ratio is then compared to a calibration curve constructed using known concentrations of the unlabeled auxin standard and a fixed concentration of the internal standard.[11]
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of auxin, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative auxin analysis using an internal standard and LC-MS/MS.
Caption: A simplified diagram of the core auxin signaling pathway leading to gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 7. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular profiling of PYL gene family in sugar beet (Beta vulgaris L.) and BvPYL2/3 involved in ABA accumulation confers enhanced resistance to CLS (Cercospora Leaf Spot) [frontiersin.org]
- 12. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. lcms.cz [lcms.cz]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Evaluating Auxin Analysis Methods: A Comparative Guide to Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of auxins, a class of critical plant hormones, is paramount. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of common auxin analysis techniques, focusing on the key performance metrics of linearity and range of detection, supported by experimental data and detailed protocols.
Comparison of Auxin Detection Methods
The selection of an appropriate auxin analysis method depends on factors such as the required sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the quantitative performance of three widely used methods: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Linearity (R²) | Linear Range (ng/mL) | Limit of Detection/Quantification (ng/mL) |
| ELISA (Agrisera IAA Kit) | >0.99 (typical) | 0.053 - 1.75 | 0.025 |
| ELISA (MyBioSource Plant Auxin Kit) | >0.99 (typical) | 175.18 - 8408.64 | 17.52 |
| ELISA (ELK Biotechnology Plant IAA Kit) | >0.99 (typical) | 3.13 - 200 | 0.88[1] |
| GC-MS (with derivatization) | Not explicitly stated, but linear over four orders of magnitude | 2 - 10,000 | 2 - 10 |
| LC-MS/MS | 0.9902 - 0.9999[2] | 0.03 - 82.50 (µg/kg) | 0.01 - 18.58 (µg/kg)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the three discussed auxin analysis methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
a. Sample Preparation (from Plant Tissue):
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract auxins using an appropriate solvent (e.g., 80% methanol) and incubate at 4°C.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
The supernatant may require further purification using solid-phase extraction (SPE) cartridges to remove interfering substances.
-
Dry the purified extract and reconstitute it in the assay buffer provided with the ELISA kit.
b. ELISA Procedure:
-
Prepare a standard curve by serially diluting the provided auxin standard.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a known amount of enzyme-conjugated auxin (tracer) to each well.
-
Incubate the plate to allow competitive binding between the sample/standard auxin and the tracer for the limited antibody sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well, which will react with the enzyme on the bound tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the auxin concentration in the samples by comparing their absorbance to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common workflow for auxin analysis using GC-MS, which often requires derivatization to increase the volatility of the analytes.
a. Sample Preparation and Derivatization:
-
Follow the sample extraction and purification steps as described for ELISA (Protocol 1a).
-
To the purified and dried extract, add a derivatizing agent (e.g., methyl chloroformate) to convert the auxins into more volatile forms.
-
After the derivatization reaction, the auxin derivatives are extracted into an organic solvent (e.g., chloroform).
b. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The sample is vaporized and separated on a capillary column based on the volatility and interaction of the components with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of the auxin derivatives.
-
Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard added at the beginning of the sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for auxin analysis that often does not require derivatization.
a. Sample Preparation:
-
Follow the sample extraction and initial purification steps as described for ELISA (Protocol 1a). A stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is typically added during the extraction step for accurate quantification.
-
Further purification of the extract using solid-phase extraction is common to minimize matrix effects.
b. LC-MS/MS Analysis:
-
Inject the purified sample into the LC system.
-
The auxins are separated on a reversed-phase column using a gradient of aqueous and organic mobile phases.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (commonly electrospray ionization - ESI).
-
In the first mass analyzer (Q1), a specific precursor ion for the target auxin is selected.
-
The precursor ion is fragmented in the collision cell (q2).
-
In the second mass analyzer (Q3), specific product ions are monitored.
-
This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. The concentration of the endogenous auxin is determined by the ratio of the peak area of the analyte to that of the internal standard.
Visualizations
Auxin Signaling Pathway
Caption: A simplified diagram of the auxin signaling pathway.
Experimental Workflow for Method Evaluation
Caption: Workflow for evaluating the linearity and range of detection.
References
A Guide to Selecting Internal Standards for IAA-Amino Acid Conjugate Analysis: A Focus on N-(3-Indolylacetyl)-L-valine-d4
In the precise quantification of plant hormones, particularly indole-3-acetic acid (IAA) and its amino acid conjugates, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of N-(3-Indolylacetyl)-L-valine-d4 with other IAA-amino acid conjugate standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, especially in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is chemically and physically similar to the analyte of interest but is isotopically labeled, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled standards are widely used due to their cost-effectiveness and the relative ease of synthesis.
This compound: A Robust Standard for Auxin Analysis
This compound is a deuterated form of a naturally occurring IAA-amino acid conjugate. Its properties make it an excellent internal standard for the quantification of IAA-valine and other related auxin conjugates in plant tissues.
Advantages of this compound:
-
Chemical and Physical Similarity: Being chemically identical to the endogenous N-(3-Indolylacetyl)-L-valine, the d4-labeled standard exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that it accurately reflects the behavior of the analyte throughout the analytical process.
-
Mass Differentiation: The four deuterium (B1214612) atoms increase the mass of the molecule by four daltons, providing a clear mass shift that allows for its distinct detection from the unlabeled analyte by the mass spectrometer.
-
Biological Relevance: N-(3-Indolylacetyl)-L-valine is a known conjugate in various plant species, making its deuterated analog a biologically relevant standard for studying auxin homeostasis.
Comparison with Other IAA-Amino Acid Conjugate Standards
While direct comparative studies exhaustively detailing the performance of all possible deuterated IAA-amino acid conjugate standards are limited, the choice of a specific standard often depends on the specific conjugates being quantified and their relative abundance in the plant tissue of interest. The principles of using a stable isotope-labeled standard remain the same across different conjugates.
For instance, in addition to IAA-valine, other common IAA-amino acid conjugates found in plants include those with alanine (B10760859) (Ala), leucine (B10760876) (Leu), aspartic acid (Asp), and glutamic acid (Glu).[1][2] When quantifying a specific conjugate, the corresponding deuterated standard is the ideal choice. However, if a single deuterated standard is to be used for the general quantification of multiple IAA-amino acid conjugates, this compound is a suitable option due to its representative nature as a neutral amino acid conjugate.
Quantitative Data: Endogenous Levels of IAA-Amino Acid Conjugates
The accurate quantification of IAA-amino acid conjugates is crucial for understanding their physiological roles. The table below summarizes the reported endogenous levels of various IAA-amino acid conjugates in the model plant Arabidopsis thaliana.
| IAA-Amino Acid Conjugate | Endogenous Level (pmol/g fresh weight) in Arabidopsis thaliana | Reference |
| IAA-Aspartate | 17.4 ± 4.6 | [3] |
| IAA-Glutamate | 3.5 ± 1.6 | [3] |
| IAA-Alanine | Not specified | |
| IAA-Leucine | Not specified | |
| IAA-Valine | Not specified |
Note: The levels of these conjugates can vary significantly depending on the plant species, tissue type, and developmental stage.
Experimental Protocols
Protocol 1: Quantification of IAA-Amino Acid Conjugates by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of IAA-amino acid conjugates from plant tissue using a deuterated internal standard like this compound.
1. Sample Preparation:
-
Weigh 10-50 mg of frozen plant tissue and place it in a 2 mL microcentrifuge tube containing two 3 mm steel beads.
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water) pre-cooled to -20°C.
-
Add a known amount of this compound internal standard to each sample.
-
Homogenize the tissue using a bead beater for 2 minutes at 30 Hz.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 10% methanol.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-(3-Indolylacetyl)-L-valine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values will need to be determined based on the instrument and experimental conditions.)
-
-
3. Data Analysis:
-
Quantify the endogenous N-(3-Indolylacetyl)-L-valine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known amounts of the unlabeled standard and a fixed amount of the internal standard.
Visualizations
Diagrams of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for using a deuterated internal standard and the biological pathway of auxin conjugation.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Simplified pathway of IAA-amino acid conjugation in plants.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
